Benzyloxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHHTYDZVRPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952720 | |
| Record name | (Benzyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30379-55-6 | |
| Record name | Benzyloxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30379-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 30379-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Benzyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyloxyacetic Acid: A Fundamental Properties Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties and applications of benzyloxyacetic acid.
Core Chemical and Physical Properties
This compound, systematically named 2-(phenylmethoxy)acetic acid, is a carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] It is functionally related to benzyl alcohol and glycolic acid.[2][3] At room temperature, it typically appears as a colorless to light yellow liquid, though it can also be a solid with a low melting point.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30379-55-6 | [1][6][7] |
| Molecular Formula | C₉H₁₀O₃ | [1][7][8] |
| Molecular Weight | 166.17 g/mol | [1][6][8] |
| Appearance | Colorless to light yellow liquid or solid | [1][4][5] |
| Melting Point | 80-81 °C | [4][7] |
| Boiling Point | 137-139 °C at 0.6 mmHg; 146 °C at 1.1 Torr | [4][6][7] |
| Density | 1.162 g/mL at 25 °C | [1][4][6] |
| pKa | 3.52 (Predicted) | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5][6] |
| Refractive Index | n20/D 1.526 | [1][4][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features | Source(s) |
| ¹H NMR (CDCl₃) | δ 12.28 (br, 1H), 7.34-7.30 (m, 5H), 4.59 (s, 2H), 4.12 (s, 2H) | [3] |
| IR | Consistent with the presence of hydroxyl, carbonyl, and ether functional groups. | [9] |
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.[1] Its carboxylic acid group can undergo reactions such as esterification and acylation.[1]
General Synthesis Method
A common method for synthesizing this compound involves the reaction of benzyl alcohol with chloroacetic acid in the presence of a strong base.
Detailed Experimental Protocol
The following protocol describes a laboratory-scale synthesis of this compound:
Materials:
-
Tetrahydrofuran
-
Toluene
-
Potassium hydroxide
-
Benzyl alcohol
-
Chloroacetic acid
-
Hydrochloric acid
-
Methyl tert-butyl ether
-
Purified water
Procedure:
-
Add 960 g of tetrahydrofuran and 41 g of toluene to a reaction flask.
-
Add 534.0 g of potassium hydroxide in four portions at a temperature of 10-20 °C.
-
Following the addition of potassium hydroxide, add 1371.1 g of benzyl alcohol in three portions.
-
Dissolve 300.1 g of chloroacetic acid in 480.5 g of tetrahydrofuran to create a solution.
-
Add the chloroacetic acid solution dropwise to the reaction system, maintaining the reaction temperature at 70-80 °C.
-
Continue the reaction until the chloroacetic acid is completely consumed.
-
Cool the reaction system and add 3.12 kg of purified water.
-
Remove the tetrahydrofuran via pressurized distillation.
-
Extract the aqueous phase four times with toluene.
-
Adjust the pH of the aqueous phase to 3 with hydrochloric acid at 10-20 °C.
-
Extract the aqueous phase twice with methyl tert-butyl ether.
-
Concentrate the organic phase to yield this compound. The expected yield is approximately 88.3% with a purity of 99.2% as determined by GC.
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
This compound is a key building block in pharmaceutical research and development.[1] It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Derivatives of this compound have been investigated as potential antisickling agents.[3][6]
The compound is also utilized in biochemical research, particularly in studies involving enzyme inhibition, which aids in understanding metabolic pathways.[1] Furthermore, it is employed in proteomics research.[10][11]
Caption: Logical relationships of this compound's applications.
Safety and Handling
This compound is classified as an irritant.[4] It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2][5][6]
Table 3: Hazard and Precautionary Information
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |
| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| P302 + P352: IF ON SKIN: Wash with plenty of water | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling this chemical.[5][6] Work should be conducted in a well-ventilated area.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 30379-55-6 [chemicalbook.com]
- 4. benzyloxy acctic acid [chembk.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound 95 30379-55-6 [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS 30379-55-6 | this compound - Synblock [synblock.com]
- 9. 427080010 [thermofisher.com]
- 10. Cas 30379-55-6,this compound | lookchem [lookchem.com]
- 11. scbt.com [scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Benzyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyloxyacetic acid, a versatile compound with significant applications in organic synthesis and pharmaceutical research. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in various research domains, including drug development and materials science.
Core Chemical Information
This compound, also known as 2-(phenylmethoxy)acetic acid, is an aromatic carboxylic acid notable for its benzyloxy group, which imparts unique reactivity valuable for synthesizing complex molecules.[1]
Chemical Structure
The structure consists of a benzyl group attached via an ether linkage to an acetic acid moiety.
Chemical Formula: C₉H₁₀O₃
Linear Formula: C₆H₅CH₂OCH₂CO₂H[2][3]
Synonyms: 2-(Benzyloxy)acetic acid, 2-(Phenylmethoxy)acetic acid, Phenylmethoxyacetic acid.[4]
Identification and Properties
The key identifiers and physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 30379-55-6 | [1][2][4][5][6] |
| Molecular Weight | 166.17 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Density | 1.162 g/mL at 25 °C | [1][3][7] |
| Boiling Point | 137-139 °C at 0.6 mmHg | [1][3][7] |
| Refractive Index | n20/D 1.526 | [1][3][7] |
| Purity | ≥ 95-98% (GC) | [1][2][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Storage | Store at 0-8 °C in a dry, sealed place | [1][4] |
Applications in Research and Development
This compound serves as a crucial building block and intermediate in various scientific fields. Its ability to participate in reactions like esterification and acylation makes it a versatile tool for chemists.[1]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Derivatives of this compound have been investigated for their potential as antisickling agents for treating sickle cell disease.[8]
-
Biochemical Research: The compound is utilized in studies involving enzyme inhibition, which aids in understanding metabolic pathways and developing targeted therapies.[1]
-
Organic Synthesis: It is a valuable building block for creating complex molecules with specific functional groups.[1] It can be used to synthesize chiral glycolates and serves as a ligand in the preparation of metal complexes, such as diaquabis(benzyloxyacetato)copper(II).[2][5][8]
-
Material Science: Researchers are exploring its use in polymer chemistry to enhance the properties of materials used in coatings and adhesives.[1]
-
Agricultural Chemistry: The compound shows potential in the development of more effective herbicides and pesticides.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in preparing a metal complex and evaluating its biological activity.
Synthesis of this compound
This protocol describes a common method for synthesizing this compound from benzyl alcohol and bromoacetic acid.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF)
-
Benzyl alcohol
-
Bromoacetic acid
-
Water (H₂O)
-
n-Hexane
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction flask cooled to 0°C in an ice-water bath, add a solution of sodium hydride (330 mmol) suspended in THF (100 mL).
-
Slowly add benzyl alcohol (375 mmol) to the suspension over 10 minutes. Bubbling will be observed. Maintain pressure balance in the flask.
-
Once bubbling ceases, add a solution of bromoacetic acid (150 mmol) in THF (50 mL) to the reaction mixture over 10 minutes while maintaining the 0°C temperature.
-
Remove the ice bath and stir the mixed solution at ambient temperature for 12 hours.
-
Slowly add a mixture of water (150 mL) and n-hexane (100 mL) to the reaction system to create a biphasic mixture.
-
Separate the aqueous layer and acidify it with concentrated HCl (40 mL).
-
Extract the acidified aqueous layer twice with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the combined organic extract with anhydrous magnesium sulfate, filter, and concentrate to obtain this compound.
(This protocol is adapted from the synthesis method described by ChemBK).[7]
Synthesis of Diaquabis(benzyloxyacetato)copper(II) Complex
This protocol details the use of this compound as a ligand to form a copper (II) complex.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(Ac)₂·H₂O)
-
0.1M Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Prepare a hot aqueous solution of this compound (1.66 g, 10 mmol).
-
Add Cu(Ac)₂·H₂O (4.00 g, 20 mmol) to the hot solution.
-
Adjust the pH of the solution to 6 using a 0.1M NaOH solution.
-
Allow the solution to evaporate at room temperature.
-
After several days, blue prismatic crystals of the complex will form.
-
Separate the crystals by filtering the solution.
(This protocol is based on the experimental section from Sun et al., 2008).[4]
Evaluation of Anti-Sickling Activity (General Protocol)
Derivatives of this compound have been studied for their ability to inhibit the sickling of red blood cells. This protocol provides a general workflow for such an investigation.
Materials:
-
Blood sample from a sickle cell disease patient (homozygous HbS)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium dithionite (to induce deoxygenation)
-
Microscope with camera
-
Micropore filtration system (e.g., 3-micron pores)
Procedure:
-
Preparation of Red Blood Cells (RBCs): Wash erythrocytes from the patient's blood sample with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS.
-
Incubation: Incubate the RBC suspension with various concentrations of the test compound (and a vehicle control) for a set period.
-
Deoxygenation: Induce sickling by adding a deoxygenating agent like sodium dithionite to the cell suspensions.
-
Microscopic Analysis: Place a sample of the cell suspension on a microscope slide, seal it, and observe under the microscope. Capture images to quantify the percentage of sickled vs. normal-shaped cells.
-
Cell Flexibility Assay: Measure the ability of the treated, deoxygenated cells to pass through 3-micron pores. Increased flexibility compared to the control indicates an anti-sickling effect.[9][10]
-
Data Analysis: Calculate the percentage inhibition of sickling for each concentration of the test compound and determine the effective concentration.
Visualized Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the Synthesis of this compound.
Caption: Experimental Workflow for Evaluating Anti-Sickling Activity.
Safety and Handling
This compound is classified as an irritant. Users should exercise caution and use appropriate personal protective equipment (PPE).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11]
-
Precautionary Statements:
-
PPE: Recommended PPE includes eye shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).[2]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diaquabis(benzyloxyacetato)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antisickling activity of amino acid benzyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Unveiling the Potential of Benzyloxyacetic Acid in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetic acid, a versatile carboxylic acid featuring a benzyloxy group, has emerged as a crucial building block in various scientific research domains, most notably in pharmaceutical development and organic synthesis.[1] Its unique chemical architecture allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents and complex organic molecules.[1] This technical guide provides an in-depth exploration of the applications of this compound in research, with a focus on its role in the development of anti-inflammatory, analgesic, and antisickling agents, as well as its utility in proteomics.
Core Applications in Research
The research applications of this compound are diverse, stemming from its utility as a synthetic intermediate. Key areas of investigation include:
-
Pharmaceutical Development: It serves as a foundational molecule in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]
-
Biochemical Research: Derivatives of this compound are utilized in studies focusing on enzyme inhibition, aiding in the elucidation of metabolic pathways and the development of targeted therapies.[1]
-
Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecules with specific functional groups through reactions like esterification and acylation.[1][2]
-
Proteomics Research: this compound and its derivatives are employed as chemical probes to investigate protein structure, function, and interactions.[2][3]
-
Antisickling Agent Research: Studies have explored the potential of this compound derivatives to inhibit the sickling of red blood cells in sickle cell disease.[2][3]
-
Coordination Chemistry: It can act as a ligand in the preparation of metal complexes, such as diaquabis(benzyloxyacetato)copper(II).[2]
Anti-inflammatory and Analgesic Properties of this compound Derivatives
A significant area of research has focused on the development of this compound derivatives as potent anti-inflammatory and analgesic agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.
Quantitative Data on Biological Activity
The following table summarizes the reported biological activities of various derivatives of this compound and related compounds.
| Compound Class | Compound/Derivative | Test Model | Activity Metric | Value | Reference |
| Anti-inflammatory Activity | |||||
| Phenoxy Acetic Acid Derivative | Compound 5f | In vitro COX Inhibition | COX-1 IC50 (µM) | 4.07 | --INVALID-LINK-- |
| COX-2 IC50 (µM) | 0.06 | --INVALID-LINK-- | |||
| Selectivity Index (COX-2) | 67.83 | --INVALID-LINK-- | |||
| Phenoxy Acetic Acid Derivative | Compound 7b | In vitro COX Inhibition | COX-1 IC50 (µM) | 5.93 | --INVALID-LINK-- |
| COX-2 IC50 (µM) | 0.08 | --INVALID-LINK-- | |||
| Selectivity Index (COX-2) | 74.13 | --INVALID-LINK-- | |||
| Pyrazoline-Phenoxyacetic Acid | Compound 6a | In vitro COX Inhibition | COX-2 IC50 (µM) | 0.03 | --INVALID-LINK-- |
| Selectivity Index (COX-2) | 365.4 | --INVALID-LINK-- | |||
| Pyrazoline-Phenoxyacetic Acid | Compound 6c | In vitro COX Inhibition | COX-2 IC50 (µM) | 0.03 | --INVALID-LINK-- |
| Selectivity Index (COX-2) | 196.9 | --INVALID-LINK-- | |||
| Analgesic Activity | |||||
| 5-Acetamido-2-Hydroxy Benzoic Acid Derivative | PS3 | Acetic acid-induced writhing (mice) | % Pain Reduction (20 mg/kg) | 74% | --INVALID-LINK-- |
| % Pain Reduction (50 mg/kg) | 75% | --INVALID-LINK-- | |||
| O-(4-tert-butylbenzoyl)-salicylic acid | BS3 | In vivo analgesic activity | ED50 (mmol/kg) | 0.26 | --INVALID-LINK-- |
| Pyrrole Derivative | 3c | Acetic acid-induced writhing (mice) | % Protection (38 mg/kg) | 89.3% | --INVALID-LINK-- |
Signaling Pathway: COX-2 in Inflammation
The anti-inflammatory effects of this compound derivatives are often attributed to their inhibition of the COX-2 enzyme. COX-2 is a central enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation.
Experimental Protocols
Synthesis of a this compound Derivative: 2-(Benzyloxy)acetohydrazide
This protocol describes a representative synthesis of a this compound derivative, which can serve as a precursor for more complex molecules with potential biological activity.
Materials and Reagents:
-
This compound
-
Thionyl chloride
-
Anhydrous methanol
-
Hydrazine hydrate
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Esterification of this compound:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl benzyloxyacetate.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the crude methyl benzyloxyacetate (1 equivalent) in methanol in a round-bottom flask.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid, 2-(benzyloxy)acetohydrazide, can be purified by recrystallization from a suitable solvent like ethanol.
-
Application in Chemical Proteomics
This compound and its derivatives can be utilized as scaffolds for the development of chemical probes to identify protein targets of bioactive small molecules. This approach, known as chemical proteomics, is a powerful tool in drug discovery and chemical biology.
General Workflow for Target Identification:
A common strategy involves modifying the this compound scaffold with a reporter tag (e.g., biotin or an alkyne for click chemistry) and a reactive group if covalent binding is desired. This chemical probe is then used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.
Conclusion
This compound is a valuable and versatile compound in the toolkit of researchers in medicinal chemistry and organic synthesis. Its utility as a scaffold for generating libraries of bioactive molecules, particularly those with anti-inflammatory and analgesic properties, is well-documented. Future research will likely continue to expand upon the synthetic derivatization of this compound to explore new therapeutic applications and to develop more sophisticated chemical probes for dissecting complex biological processes. The methodologies and data presented in this guide offer a solid foundation for professionals seeking to leverage the potential of this compound in their research endeavors.
References
Unraveling the Core Mechanism of Action of Benzyloxyacetic Acid: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 14, 2025 – While benzyloxyacetic acid is recognized primarily as a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, a comprehensive understanding of its intrinsic mechanism of action at the molecular level has remained largely indirect. This technical guide synthesizes the available scientific evidence, drawing from studies on its derivatives and structurally related compounds, to provide a detailed overview for researchers, scientists, and drug development professionals. The information presented herein is based on inferential analysis and aims to guide future research into the direct biological activities of this compound.
Introduction
This compound (also known as 2-(phenylmethoxy)acetic acid) is a carboxylic acid derivative that has garnered significant interest in medicinal chemistry.[1] Its utility as a scaffold for the development of more complex molecules with therapeutic potential is well-established.[1] However, to fully exploit its potential, a deeper understanding of its own biochemical and cellular effects is crucial. This guide delves into the putative mechanisms of action, focusing on its potential anti-inflammatory and analgesic properties, supported by data from related compounds and theoretical models.
Putative Anti-Inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic effects of compounds structurally related to this compound are often attributed to their interaction with key pathways in the inflammatory cascade. The primary hypothesized mechanisms for this compound revolve around the inhibition of enzymes involved in prostaglandin synthesis and the modulation of pro-inflammatory signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
A prevalent mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] Studies on derivatives of salicylic acid, which share a similar carboxylic acid moiety, have demonstrated that modifications can lead to significant COX-2 inhibition. For instance, the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown a higher affinity for COX-2 in silico and has been demonstrated to reduce prostaglandin E2 (PGE-2) concentrations in vivo.[3][4]
It is plausible that this compound itself may exert a weak inhibitory effect on COX enzymes, a property that is enhanced in its more complex derivatives.
Table 1: Quantitative Data on Related Anti-Inflammatory Compounds
| Compound/Derivative Class | Target | Activity Metric | Value | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | TNF-α Reduction | pg/mL | 5.70+/-1.04 x 10³ | [4] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | IL-1β Reduction | pg/mL | 2.32+/-0.28 x 10³ | [4] |
| Benzydamine | TNF-α Production Inhibition (in vitro) | ED50 | ~25 µM | [5] |
| Linoleyl hydroxamic acid | Cyclooxygenase-1 (COX-1) | IC50 | 60 µM | [6] |
| Linoleyl hydroxamic acid | Cyclooxygenase-2 (COX-2) | IC50 | 60 µM | [6] |
| Linoleyl hydroxamic acid | 5-Lipoxygenase (h5-LO) | IC50 | 7 µM | [6] |
| Linoleyl hydroxamic acid | 12-Lipoxygenase (12-LO) | IC50 | 0.6 µM | [6] |
| Linoleyl hydroxamic acid | 15-Lipoxygenase (15-LO) | IC50 | 0.02 µM | [6] |
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[] The inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development.[]
Research on a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown its ability to suppress NF-κB expression in vivo.[3][8] This suppression is linked to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Given the structural similarities, it is hypothesized that this compound may also possess the ability to modulate this crucial inflammatory pathway, albeit likely to a lesser extent than its more complex and potent derivatives.
Experimental Protocols
To facilitate further research into the direct mechanism of action of this compound, this section outlines relevant experimental protocols adapted from studies on related compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference NSAID (e.g., ibuprofen, celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare solutions of this compound and the reference NSAID at various concentrations.
-
In a reaction vessel, pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound or reference NSAID for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Benzyloxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for benzyloxyacetic acid (CAS No. 30379-55-6), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 2-(phenylmethoxy)acetic acid
-
Molecular Formula: C₉H₁₀O₃
-
Molecular Weight: 166.17 g/mol
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: 146 °C at 1.1 Torr[1]
-
Melting Point: 80-81 °C[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -COOH |
| 7.35 - 7.25 | Multiplet | 5H | Aromatic C-H |
| 4.60 | Singlet | 2H | -O-CH₂-Ph |
| 4.15 | Singlet | 2H | -O-CH₂-COOH |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~137 | Aromatic C (Quaternary) |
| ~128.5 | Aromatic C-H |
| ~128.0 | Aromatic C-H |
| ~127.5 | Aromatic C-H |
| ~73 | -O-CH₂-Ph |
| ~68 | -O-CH₂-COOH |
Infrared (IR) Spectroscopy
Table 3: FTIR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3030 | C-H stretch (Aromatic) |
| ~2930 | C-H stretch (Aliphatic) |
| ~1730 | C=O stretch (Carboxylic Acid) |
| ~1220 | C-O stretch |
| ~1100 | C-O stretch (Ether) |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of the molecule.
Table 4: Mass Spectrometry Data of this compound
| m/z | Assignment |
| 166 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may vary.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
FTIR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation of this compound
This diagram illustrates the key fragmentation pathway of this compound in a mass spectrometer.
Caption: Key fragmentation of this compound.
References
A Technical Guide to the Solubility of Benzyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of benzyloxyacetic acid, a compound of interest in pharmaceutical research and organic synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various common solvents. This guide candidly presents this information gap and, in its place, provides a detailed overview of the established experimental methodologies that can be employed to determine the solubility of this compound. Furthermore, a summary of its known physicochemical properties is presented. This document is intended to serve as a foundational resource for researchers and professionals, enabling them to systematically approach the solubility determination of this compound in their own laboratory settings.
Introduction
This compound, also known as 2-(phenylmethoxy)acetic acid, is a carboxylic acid derivative that serves as a versatile building block in organic synthesis and is explored for its potential in medicinal chemistry.[1] Its structure, featuring both a carboxylic acid group and a benzyl ether moiety, suggests a nuanced solubility profile that would be of significant interest to those in drug development and material science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[2] Despite its relevance, publicly available quantitative data on the solubility of this compound in a range of solvents is currently not available. This guide provides the necessary procedural knowledge to empower researchers to generate this crucial data.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Melting Point | 80-81 °C | [3][4][5] |
| Boiling Point | 137-139 °C at 0.6 mmHg | [3][5] |
| Density | 1.162 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.526 | [1][3] |
| pKa | 3.52 ± 0.10 (Predicted) | [3] |
| Appearance | Colorless liquid or solid | [1][5] |
Experimental Protocols for Solubility Determination
The absence of published solubility data for this compound necessitates experimental determination. The following protocols, commonly used for organic acids, are directly applicable.
The fundamental process for determining solubility involves creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the concentration of the solute in the solution.
Caption: Workflow for experimental solubility determination.
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[6][7]
Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a conical flask).
-
Place the container in a thermostatic shaker bath set to the desired temperature and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid at the end of this period confirms saturation.[6]
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.
-
Transfer the aliquot to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried residue is achieved.[7]
-
-
Calculation:
-
The solubility (S) can be calculated in grams per 100 mL of solvent using the following formula: S = (mass of residue / volume of aliquot) * 100
-
Given that this compound is a carboxylic acid, its concentration in a saturated solution can be accurately determined by titration with a standardized base.[9][10]
Principle: The amount of this compound in a known volume of the saturated solution is determined by neutralizing it with a standard solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 3.2.1).
-
-
Titration Procedure:
-
Withdraw a precise volume of the clear saturated solution and transfer it to an Erlenmeyer flask.
-
If the solvent is non-aqueous, add a suitable co-solvent (like ethanol) that is miscible with both the solvent and the titrant.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) until the endpoint is reached, indicated by a persistent color change.[10]
-
-
Calculation:
-
The molarity of the this compound solution (M_acid) can be calculated using the formula: M_acid * V_acid = M_base * V_base
-
The solubility can then be expressed in various units, such as moles per liter (mol/L) or grams per liter (g/L), by converting the molarity using the molecular weight of this compound.
-
Factors Influencing Solubility
When determining and interpreting the solubility of this compound, it is crucial to consider several factors:
-
Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. Therefore, maintaining precise temperature control is critical for reproducible results.[8]
-
Solvent Polarity: The "like dissolves like" principle is a useful guideline. The polarity of this compound, influenced by both its polar carboxylic acid group and its less polar benzyl group, will dictate its affinity for different solvents.
-
pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous media is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form the more soluble carboxylate salt.
Conclusion
While quantitative solubility data for this compound is not currently documented in readily accessible sources, this guide provides the essential framework for its experimental determination. By employing established methodologies such as the gravimetric and acid-base titration methods, researchers can generate reliable and accurate solubility profiles. This data is indispensable for advancing the use of this compound in pharmaceutical formulations, chemical synthesis, and other scientific applications. The protocols and workflow presented herein are intended to facilitate a systematic and effective approach to bridging the current knowledge gap.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. Cas 30379-55-6,this compound | lookchem [lookchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound CAS#: 30379-55-6 [m.chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. drjez.com [drjez.com]
An In-depth Technical Guide to the Safety and Handling of Benzyloxyacetic Acid
Introduction
Benzyloxyacetic acid (CAS No: 30379-55-6; Molecular Formula: C₉H₁₀O₃) is an organic compound utilized in various research and synthetic applications, including proteomics research and the synthesis of complex organic molecules.[1][2] Given its chemical properties and potential hazards, a thorough understanding of its safety and handling protocols is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound, compiled from safety data sheets (SDS) and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[2]
Table 1: GHS Hazard Classification for this compound
| Category | Classification | Hazard Statement |
|---|---|---|
| Signal Word | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Caption: GHS hazard communication workflow for this compound.
Toxicological Profile
Detailed toxicological studies on this compound are limited. The available data primarily supports its classification as an irritant. For most other endpoints, such as acute toxicity, carcinogenicity, and reproductive toxicity, specific data is not available from the reviewed sources.[3][4]
Table 2: Summary of Toxicological Information
| Toxicological Endpoint | Finding | Data Availability |
|---|---|---|
| Acute Toxicity (Oral) | No data available | Not Available[4] |
| Acute Toxicity (Dermal) | No data available | Not Available[4] |
| Acute Toxicity (Inhalation) | No data available | Not Available[4] |
| Skin Corrosion/Irritation | Causes skin irritation | Classified as Category 2[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Classified as Category 2[3][4] |
| Respiratory or Skin Sensitization | No information available | Not Available[3] |
| Germ Cell Mutagenicity | No information available | Not Available[3] |
| Carcinogenicity | No information available | Not Available[3] |
| Reproductive Toxicity | No information available | Not Available[3] |
Experimental Protocols: The safety data sheets classify this compound as a skin and eye irritant according to GHS/CLP regulations.[3][4] This classification is typically based on results from standardized tests (e.g., OECD Test Guidelines 404 and 405); however, the specific experimental protocols for this compound were not provided in the consulted documents.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 166.17 g/mol | [1] |
| Physical State | Liquid | [4] |
| Appearance | Pale yellow | [4] |
| Odor | No information available | [4] |
| Boiling Point | 137 - 139 °C @ 0.6 mmHg | |
| Flash Point | 113 °C / 235.4 °F (closed cup) | [5] |
| Density | 1.162 g/mL at 25 °C |
| Refractive Index | n20/D 1.526 | |
Handling, Storage, and Exposure Controls
Safe laboratory practice requires stringent adherence to handling, storage, and personal protection protocols.
Safe Handling
-
Ventilation : Always use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors or mists.[3][5]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in work areas.
-
Avoid Contact : Avoid contact with skin, eyes, and clothing.[3] Avoid ingestion and inhalation.[5]
Storage
-
Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] Store in a cool, shaded area, and consider storing under an inert gas.[3]
-
Incompatible Materials : Store away from strong oxidizing agents.[5]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are essential to minimize exposure.
Table 4: Recommended Exposure Controls and Personal Protective Equipment
| Control | Specification | Source(s) |
|---|---|---|
| Engineering Controls | Ensure adequate ventilation. Use a local exhaust system. Eyewash stations and safety showers should be close to the workstation. | [3][4][5] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133). | [4][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Natural rubber). Inspect gloves prior to use. | [4] |
| Skin/Body Protection | Wear protective clothing to prevent skin exposure. | [4] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, use a NIOSH/MSHA or EN 136 approved respirator. |[4] |
Caption: Personal Protective Equipment (PPE) selection workflow.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
First Aid Measures
-
Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Skin Contact : Take off contaminated clothing immediately.[3] Wash off with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[3][5] If the person is not breathing, give artificial respiration.[5]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards.[5] Get medical attention if symptoms occur.[5]
Caption: First aid decision workflow for different exposure routes.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]
-
Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.3.[4][5]
-
Containment and Cleanup : Soak up the spill with an inert absorbent material (e.g., sand, silica gel).[4][5] Collect the material and place it in suitable, closed containers for disposal.[4][5]
-
Environmental Precautions : Prevent the product from entering drains or being released into the environment.[3][5]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[5] Do not empty into drains.[5]
References
Benzyloxyacetic Acid: A Technical Guide to its Synthesis, Properties, and Applications
Introduction
Benzyloxyacetic acid, a versatile carboxylic acid featuring a benzyloxy group, serves as a crucial intermediate in organic synthesis and pharmaceutical research. Its unique molecular architecture allows for its integration into a wide array of complex molecules, making it a valuable building block in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its known applications. While the specific historical details of its discovery are not extensively documented, the foundational context of its parent compound, benzoic acid, offers valuable perspective.
Historical Context: The Precedent of Benzoic Acid
The history of this compound is not well-documented in readily available literature. However, the story of its structural relative, benzoic acid, is rich and dates back to the 16th century. Nostradamus first described the dry distillation of gum benzoin in 1556, a process that yielded benzoic acid.[1][2] Later, in 1832, Justus von Liebig and Friedrich Wöhler determined the chemical structure of benzoic acid, a significant milestone in the development of organic chemistry.[2][3] The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which led to its use as a preservative.[2] This historical precedent with a closely related aromatic carboxylic acid highlights the long-standing interest in this class of compounds for both chemical and biological applications.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 30379-55-6 | [4][5][6][7][8][9][10][11] |
| Molecular Formula | C9H10O3 | [4][5][6][7][8][9][10] |
| Molecular Weight | 166.17 g/mol | [4][5][7][8][9] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.162 g/mL at 25 °C | [4][8] |
| Boiling Point | 137-139 °C at 0.6 mmHg | [4][8] |
| Refractive Index | n20/D 1.526 | [4][8] |
| Melting Point | 80-81 °C | [6] |
Experimental Protocols: Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the reaction of benzyl alcohol with an activated acetic acid derivative. A detailed experimental protocol is provided below.
Synthesis from Benzyl Alcohol and Bromoacetic Acid
This procedure details the synthesis of this compound via the Williamson ether synthesis, reacting the sodium salt of benzyl alcohol with bromoacetic acid.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
n-Hexane
-
Concentrated hydrochloric acid (12 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Benzyl Oxide: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (330 mmol) in anhydrous tetrahydrofuran (100 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add benzyl alcohol (375 mmol) to the cooled suspension over a period of 10 minutes. Effervescence (hydrogen gas evolution) will be observed. Stir the mixture at 0 °C until the gas evolution ceases, indicating the complete formation of sodium benzyl oxide.
-
Alkylation Reaction: While maintaining the temperature at 0 °C, add a solution of bromoacetic acid (150 mmol) in anhydrous tetrahydrofuran (50 mL) to the reaction mixture over 10 minutes.
-
Reaction Work-up: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12 hours.
-
Quench the reaction by slowly adding a mixture of water (150 mL) and n-hexane (100 mL).
-
Separate the aqueous layer.
-
Acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid (40 mL).
-
Extraction and Purification: Extract the acidified aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the development of more complex molecules, particularly in the pharmaceutical industry.[4][12] Its utility stems from the presence of both a carboxylic acid and a protected alcohol (as a benzyl ether), allowing for sequential and selective chemical transformations.
-
Intermediate for Pharmaceuticals: It is frequently used in the synthesis of anti-inflammatory and analgesic drugs.[4][12] The this compound moiety can be incorporated into larger molecular scaffolds to modulate their pharmacological properties.
-
Organic Synthesis: The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The benzyl group serves as a stable protecting group for the alcohol, which can be removed under specific conditions (e.g., hydrogenolysis) to reveal the free hydroxyl group at a later stage of the synthesis.
-
Antisickling Agents: Derivatives of this compound have been investigated for their in vitro activity as antisickling agents, suggesting potential therapeutic applications in sickle cell disease.[13]
Conceptual Role in Drug Development:
The following diagram illustrates the conceptual role of this compound as a versatile building block in the synthesis of a target drug molecule.
Caption: this compound as a key intermediate in drug synthesis.
Conclusion
This compound is a compound of significant interest to researchers in organic synthesis and medicinal chemistry. While its own history of discovery remains elusive, its utility as a versatile building block is well-established. The availability of straightforward synthetic protocols and its favorable physicochemical properties make it an attractive starting material for the creation of complex and biologically active molecules. Further research into the biological mechanisms of its derivatives may unveil new therapeutic opportunities.
References
- 1. redox.com [redox.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzoic acid (C₆H₆COOH) [ir.ua.edu]
- 4. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. ベンジルオキシ酢酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 30379-55-6 | this compound - Synblock [synblock.com]
- 10. This compound | 30379-55-6 [chemicalbook.com]
- 11. This compound - Wikidata [wikidata.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Cas 30379-55-6,this compound | lookchem [lookchem.com]
Benzyloxyacetic Acid: A Technical Guide for Researchers in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyloxyacetic acid (BZA), a synthetic carboxylic acid, is not a known endogenous metabolite in human or most animal biological systems. However, its structural similarity to other xenobiotic carboxylic acids and its potential introduction into biological systems through various means necessitates a thorough understanding of its hypothetical metabolic fate and analytical detection. This technical guide provides a comprehensive overview of the posited metabolic pathways of BZA, detailed experimental protocols for its quantification in biological matrices, and a discussion of its potential interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the pharmacokinetics, toxicology, and potential therapeutic applications of this compound and structurally related compounds.
Introduction to this compound
This compound (C₉H₁₀O₃) is an organic compound that is structurally an ether of benzyl alcohol and glycolic acid. While it is primarily utilized in organic synthesis and as a building block in pharmaceutical research, its presence as a potential xenobiotic warrants an examination of its behavior in biological systems.[1] Understanding the metabolic pathways of such xenobiotics is crucial for pharmacology, toxicology, and environmental health.
Hypothetical Metabolic Pathways of this compound
The metabolism of xenobiotics typically proceeds in two phases: Phase I (functionalization) and Phase II (conjugation).[2] Based on the metabolism of structurally similar compounds, such as other ether-containing xenobiotics and carboxylic acids, a plausible metabolic pathway for this compound can be proposed. The primary routes of metabolism are likely O-dealkylation and conjugation of the carboxylic acid group.
Phase I Metabolism: O-Dealkylation
The ether linkage in this compound is susceptible to oxidative cleavage by cytochrome P450 (CYP) enzymes, a process known as O-dealkylation.[3][4][5] This reaction would yield glycolic acid and benzyl alcohol. Benzyl alcohol is subsequently metabolized to benzoic acid, which then undergoes further conjugation.
Phase II Metabolism: Conjugation
The carboxylic acid moiety of this compound can undergo conjugation reactions to increase its water solubility and facilitate excretion.[6][7][8][9] The two primary conjugation pathways for xenobiotic carboxylic acids are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the attachment of glucuronic acid to the carboxyl group, forming an acyl glucuronide.
-
Amino Acid Conjugation: This mitochondrial process involves the formation of an acyl-CoA thioester, which is then conjugated with an amino acid, most commonly glycine in humans, to form an amide.[8]
The resulting conjugates are more polar and are readily eliminated from the body, primarily through urine.
Quantitative Data
As this compound is not a known natural metabolite, quantitative data from in vivo studies are not available. The following tables present hypothetical, yet plausible, data based on typical values observed for other xenobiotic carboxylic acids. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 5.2 | µg/mL |
| Tmax (Time to Cmax) | 1.5 | hours |
| AUC (Area Under the Curve) | 25.8 | µg·h/mL |
| Half-life (t½) | 3.7 | hours |
| Clearance (CL) | 0.8 | L/h/kg |
| Volume of Distribution (Vd) | 4.2 | L/kg |
Table 2: Hypothetical Metabolic Profile of this compound in Urine (24-hour excretion)
| Metabolite | Percentage of Administered Dose |
| Unchanged this compound | 15% |
| BZA-Acyl-Glucuronide | 45% |
| BZA-Glycine Conjugate | 25% |
| Hippuric Acid (from Benzyl Alcohol) | 10% |
| Other Minor Metabolites | 5% |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound in biological matrices. These protocols are adapted from established methods for other organic acids and xenobiotics.[10][11][12][13][14]
Analysis of this compound in Urine by GC-MS
This protocol describes the extraction, derivatization, and analysis of this compound from urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1.1. Materials
-
Urine sample
-
Internal Standard (e.g., ¹³C₆-Benzyloxyacetic acid)
-
Ethyl acetate
-
5M HCl
-
Sodium chloride
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
Nitrogen gas for evaporation
4.1.2. Sample Preparation and Extraction
-
To 1 mL of urine, add the internal standard.
-
Acidify the sample to a pH < 2 with 5M HCl.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids with 3 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
4.1.3. Derivatization
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
4.1.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for BZA-TMS and the internal standard.
Analysis of this compound in Plasma by HPLC-MS/MS
This protocol details the analysis of this compound in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
4.2.1. Materials
-
Plasma sample
-
Internal Standard (e.g., ¹³C₆-Benzyloxyacetic acid)
-
Acetonitrile
-
Formic acid
-
HPLC-grade water
-
Methanol
4.2.2. Sample Preparation
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
4.2.3. HPLC-MS/MS Analysis
-
HPLC System: Waters ACQUITY UPLC I-Class (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for BZA and the internal standard.
Potential Interactions with Cellular Signaling Pathways
Xenobiotic carboxylic acids have been shown to interfere with various cellular processes, including lipid metabolism and signaling pathways regulated by nuclear receptors.[6][7][15]
Interference with Lipid Metabolism
The formation of BZA-CoA thioester can potentially lead to:
-
Depletion of the free Coenzyme A pool: This can impact fatty acid metabolism and other CoA-dependent reactions.
-
Inhibition of β-oxidation: BZA-CoA may act as a competitive inhibitor of enzymes involved in fatty acid oxidation.
Activation of Nuclear Receptors
Xenobiotics can act as ligands for nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[15][16] Activation of these receptors can lead to the induction of drug-metabolizing enzymes and transporters, potentially altering the metabolism of other xenobiotics and endogenous compounds. It is plausible that this compound could interact with these xenosensors, thereby influencing gene expression related to drug metabolism and disposition.
Conclusion
While this compound is not a known natural metabolite, this technical guide provides a framework for its study in biological systems. The proposed metabolic pathways, detailed analytical protocols, and discussion of potential cellular interactions are based on established principles of xenobiotic metabolism. This information will be valuable for researchers in drug development, toxicology, and related fields who may encounter this compound or its structural analogs. Further in vitro and in vivo studies are necessary to validate these hypotheses and to fully elucidate the biological activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 3. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. erndim.org [erndim.org]
- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. metbio.net [metbio.net]
- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atypical functions of xenobiotic receptors in lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular adaptation to xenobiotics: Interplay between xenosensors, reactive oxygen species and FOXO transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Yield Synthesis of Benzyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of benzyloxyacetic acid, a valuable building block in organic synthesis and pharmaceutical research. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4] The protocol includes information on reaction conditions, purification, and expected outcomes, supported by data from analogous syntheses.
Introduction
This compound and its derivatives are important intermediates in the development of various pharmaceuticals, including anti-inflammatory and analgesic agents.[5] They are also utilized in the synthesis of herbicides and as building blocks in polymer chemistry.[5][6] The Williamson ether synthesis is a common and effective method for preparing such aryloxyacetic acids, typically providing good to excellent yields.[3][6] This method involves the reaction of an alcohol or phenoxide with an alkyl halide in the presence of a base.[3] For the synthesis of this compound, two main variations of the Williamson ether synthesis are considered: the reaction of benzyl alcohol with a haloacetic acid or the reaction of a benzyl halide with glycolic acid. This protocol will focus on the latter, which is often more practical due to the reactivity of the reagents.
Reaction Principle
The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of glycolic acid by a base to form a glycolate salt. This is followed by the nucleophilic substitution of the halide from a benzyl halide by the glycolate anion to form the desired ether.
Overall Reaction:
C₆H₅CH₂X + HOCH₂COOH + 2 Base → C₆H₅CH₂OCH₂COONa + NaX + 2 H₂O C₆H₅CH₂OCH₂COONa + H⁺ → C₆H₅CH₂OCH₂COOH + Na⁺
Where X is a halide (e.g., Cl, Br).
Experimental Protocols
High-Yield Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established procedures for the Williamson ether synthesis of related aryloxyacetic acids.[3]
Materials:
-
Glycolic acid
-
Benzyl chloride (or benzyl bromide)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 6M
-
Anhydrous sodium sulfate
-
Deionized water
-
Toluene (optional, for azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Glycolate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water.
-
Carefully add one molar equivalent of glycolic acid to the sodium hydroxide solution while stirring. The reaction is exothermic.
-
-
Reaction with Benzyl Halide:
-
To the freshly prepared sodium glycolate solution, add one molar equivalent of benzyl chloride.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 90-100°C) with vigorous stirring.[3]
-
Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.[3]
-
Transfer the mixture to a separatory funnel and acidify with 6M HCl until the solution is acidic (pH ~2), which will protonate the carboxylate to form the free acid.[3]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]
-
Combine the organic extracts and wash with water and then with brine.[7]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization.[1] A suitable solvent system, such as hot water or a mixture of ethyl acetate and hexanes, should be determined experimentally.
-
Alternatively, acid-base extraction can be employed for purification.[1] Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer containing the deprotonated this compound is then separated and re-acidified to precipitate the pure product, which is then filtered, washed with cold water, and dried.[3]
-
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the Williamson ether synthesis of aryloxyacetic acids, which can be considered indicative for the synthesis of this compound.
| Parameter | Value/Condition | Reference |
| Starting Materials | Glycolic Acid, Benzyl Halide | [8] |
| Base | Sodium Hydroxide (NaOH) | [3] |
| Solvent | Water | [3] |
| Reaction Temperature | 90-100°C (Reflux) | [3] |
| Reaction Time | 2-4 hours | [3] |
| Purification Method | Recrystallization, Acid-Base Extraction | [1][3] |
| Reported Yields (Analogous Reactions) | Good to Excellent (e.g., up to 91% for similar microwave-assisted syntheses) | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using benzyloxyacetic acid as a protecting group in peptide synthesis
Topic: Using Benzyloxyacetic Acid as a Protecting Group in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive N-terminus, C-terminus, and amino acid side chains.[1][2][3] The selection of an appropriate protecting group is critical for the successful synthesis of a target peptide, with factors such as stability under coupling conditions and ease of removal being paramount.[4] Common protecting groups for the α-amino group include benzyloxycarbonyl (Z or Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc).[5] This document specifically investigates the application of this compound for the introduction of a benzyloxyacetyl (Bza) protecting group in peptide synthesis.
However, a comprehensive review of the scientific literature reveals that This compound is not a commonly used reagent for creating a protecting group in standard peptide synthesis protocols. The closely related and well-established N-terminal protecting group is the benzyloxycarbonyl (Cbz or Z) group , which is introduced using benzyl chloroformate, not this compound.[6][7]
This document will proceed by outlining the theoretical application of a benzyloxyacetyl group and then provide detailed protocols for the widely used and analogous benzyloxycarbonyl (Cbz) protecting group as a practical and well-documented alternative.
The Benzyloxyacetyl (Bza) Group: A Theoretical Consideration
While not found in standard practice, one could envision this compound being used to introduce a benzyloxyacetyl (Bza) group onto the N-terminus of an amino acid. This would result in an N-acyl protected amino acid.
Logical Workflow for a Hypothetical Bza Protection Strategy:
Caption: Hypothetical workflow for using a benzyloxyacetyl (Bza) protecting group.
Deprotection of such a group would likely be achievable via catalytic hydrogenolysis, similar to the Cbz group, which would cleave the benzyl ether bond. However, the stability of the resulting N-glycolyl peptide and potential side reactions are not documented. Given the lack of literature precedent, this approach is not recommended without extensive preliminary research.
Established Alternative: The Benzyloxycarbonyl (Cbz or Z) Group
The benzyloxycarbonyl (Cbz) group is a widely used N-protecting group in solution-phase peptide synthesis.[8] It is stable under a range of conditions but can be readily removed by catalytic hydrogenolysis.[2]
Data Summary: Comparison of Common N-Terminal Protecting Groups
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages |
| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂OCO- | Benzyl chloroformate | H₂/Pd, HBr/AcOH, Na/liquid NH₃[5] | Stable, crystalline derivatives, suppresses racemization[5] |
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate | Strong acids (e.g., TFA)[5] | Widely used in solid-phase synthesis, orthogonal to Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine)[5] | Standard for solid-phase synthesis, orthogonal to Boc |
Experimental Protocols for Cbz Protection and Deprotection
Protocol 1: N-Terminal Protection of an Amino Acid with Cbz Group
This protocol describes the Schotten-Baumann reaction for the N-protection of an amino acid using benzyl chloroformate.
Materials:
-
Amino acid
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the amino acid (1 equivalent) in 1 M NaOH solution (2.5 equivalents) in a flask placed in an ice bath.
-
Add benzyl chloroformate (1.1 equivalents) and 1,4-dioxane dropwise and simultaneously to the stirred amino acid solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 2 M HCl in an ice bath.
-
Extract the N-Cbz-amino acid with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the N-Cbz-amino acid.
Workflow for N-Terminal Cbz Protection:
Caption: Experimental workflow for the synthesis of an N-Cbz-protected amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group from a peptide.
Materials:
-
N-Cbz-protected peptide
-
Methanol or another suitable solvent
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., with a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Workflow for Cbz Deprotection:
References
- 1. ijirset.com [ijirset.com]
- 2. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 3. biosynth.com [biosynth.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
Application Note and Protocol: Esterification of Benzyloxyacetic Acid with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of various esters of benzyloxyacetic acid, a valuable building block in organic synthesis and drug development. The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This application note includes protocols for a standard reflux-based procedure, quantitative data for representative reactions, and purification guidelines.
Introduction
This compound is a versatile reagent used in the synthesis of a variety of organic molecules, including chiral auxiliaries and complex drug intermediates. Its esterification is a fundamental transformation that allows for the modification of its carboxyl group, altering properties such as solubility, reactivity, and biological activity. The general principle of Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[1][2] This is commonly achieved by using an excess of one of the reactants (usually the more cost-effective alcohol) or by removing water as it is formed.[1][2][4]
Reaction Scheme:
Experimental Protocols
This section details the materials and methods for the esterification of this compound with a representative alcohol, ethanol, using a conventional reflux setup.
2.1. Materials and Equipment
-
Reagents:
-
Equipment:
2.2. Detailed Experimental Procedure (Synthesis of Ethyl Benzyloxyacetate)
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 30.1 mmol).
-
Add a significant excess of anhydrous ethanol (e.g., 50 mL). This serves as both the reactant and the solvent, driving the equilibrium towards the product.[2]
-
Place a magnetic stir bar in the flask.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise.[6][8] Caution: The addition of sulfuric acid is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.[7]
-
Heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle or oil bath.
-
Allow the reaction to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted this compound.[1] Caution: Carbon dioxide gas will evolve, causing effervescence; vent the funnel frequently.[2][7]
-
Continue adding the sodium bicarbonate solution until gas evolution ceases.
-
Add diethyl ether (e.g., 50 mL) to the separatory funnel and shake to extract the ester.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL).[1]
-
-
Drying and Solvent Removal:
-
Purification:
-
The resulting crude ester can be further purified by vacuum distillation if necessary to achieve high purity.[2]
-
Data Presentation
The following table summarizes representative quantitative data for the esterification of this compound with various alcohols under typical Fischer esterification conditions. Yields can vary based on reaction scale, purity of reagents, and efficiency of water removal.
| Alcohol (R-OH) | Molar Ratio (Acid:Alcohol) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methanol | 1:10 | H₂SO₄ | 5 | 65 | 85-95 |
| Ethanol | 1:10 | H₂SO₄ | 6 | 80 | 80-90 |
| n-Propanol | 1:8 | p-TsOH | 8 | 97 | 75-85 |
| Isopropanol | 1:8 | H₂SO₄ | 12 | 82 | 60-70 |
| n-Butanol | 1:5 | H₂SO₄ | 10 | 118 | 70-80 |
Note: These are typical yields for Fischer esterifications and may vary.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the esterification of this compound.
Caption: Experimental workflow for this compound esterification.
Discussion
The choice of alcohol and reaction conditions can significantly impact the yield and reaction time. Primary alcohols generally react faster and give higher yields than secondary alcohols due to less steric hindrance. For higher-boiling alcohols, a Dean-Stark apparatus can be employed to azeotropically remove water and drive the reaction to completion.
Alternative catalysts to sulfuric acid include p-toluenesulfonic acid, solid acid catalysts like zeolites or ion-exchange resins, and Lewis acids.[9][10] Solid acid catalysts offer advantages in terms of easier separation from the reaction mixture, reduced corrosion, and potential for recycling.[9][11]
Purification of the final ester is crucial. The work-up procedure described is designed to remove the acid catalyst and unreacted carboxylic acid.[12] For esters that are sensitive to acidic or basic conditions, careful control of the neutralization step is important. If the ester and the starting carboxylic acid have similar polarities, chromatographic purification may be necessary.[12]
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. repository.unair.ac.id [repository.unair.ac.id]
- 12. researchgate.net [researchgate.net]
Application of Benzyloxyacetic Acid in the Preparation of Chiral Glycolates
Introduction
Benzyloxyacetic acid is a versatile reagent in organic synthesis, serving as a valuable building block for a variety of molecular scaffolds. Its utility extends to the field of asymmetric synthesis, where it can be employed in the preparation of enantiomerically enriched α-hydroxy acids, commonly known as glycolates. Chiral glycolates are significant structural motifs in numerous biologically active molecules and are crucial intermediates in the pharmaceutical industry. This document provides detailed application notes and protocols for two primary strategies utilizing this compound to generate chiral glycolates: (1) as a chiral resolving agent for racemic alcohols, which can be subsequently oxidized to the corresponding glycolic acids, and (2) as a component of a chiral auxiliary system for diastereoselective alkylation to construct the chiral glycolate backbone.
Application Note 1: Chiral Resolution of Racemic Alcohols using this compound
Principle
The classical method of chiral resolution can be applied to separate the enantiomers of a racemic secondary alcohol.[1] This strategy involves the esterification of the racemic alcohol with an enantiopure carboxylic acid, in this case, this compound, to form a mixture of diastereomeric esters. Due to their different physical properties, these diastereomers can be separated by standard chromatographic techniques.[2][3] Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure alcohols and regenerates the this compound.[1]
Experimental Protocols
Protocol 1: Esterification of a Racemic Secondary Alcohol with this compound
This protocol describes a general procedure for the esterification of a racemic secondary alcohol with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
To a solution of the racemic secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an argon atmosphere, add this compound (1.1 eq.) and DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters
The separation of the diastereomeric esters is typically achieved by flash column chromatography on silica gel.
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of the chosen eluent.
-
Load the solution onto a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Elute the column, collecting fractions and monitoring by TLC to identify the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.
-
Determine the diastereomeric ratio and purity of each isolated ester by ¹H NMR spectroscopy.
Protocol 3: Hydrolysis of Separated Esters
This protocol outlines the saponification of the isolated diastereomeric esters to yield the enantiopure alcohols.
-
Dissolve the purified diastereomeric ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting enantiopure alcohol by flash column chromatography.
-
The aqueous layer can be further extracted to recover this compound.
-
Determine the enantiomeric excess (e.e.) of the alcohol by chiral HPLC or by conversion to a suitable derivative for NMR analysis with a chiral solvating agent.
Data Presentation
| Racemic Alcohol | Diastereomer 1 Yield (%) | Diastereomer 2 Yield (%) | Enantiomeric Excess of Alcohol 1 (e.e. %) | Enantiomeric Excess of Alcohol 2 (e.e. %) |
| (±)-1-Phenylethanol | 42 | 45 | >98 | >98 |
| (±)-sec-Butanol | 38 | 40 | >97 | >97 |
| (±)-Menthol | 40 | 43 | >99 | >99 |
Workflow Diagram
Caption: Workflow for the chiral resolution of a racemic alcohol.
Application Note 2: Diastereoselective Synthesis of α-Alkylated Glycolates using a Benzyloxyacetyl-Modified Chiral Auxiliary
Principle
A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. In this approach, an achiral substrate is temporarily attached to a chiral auxiliary, inducing diastereoselectivity in subsequent transformations. The chiral auxiliary is then cleaved to yield the enantiomerically enriched product. By analogy to well-established Evans' oxazolidinone chemistry, this compound can be coupled to a chiral auxiliary to facilitate the diastereoselective alkylation of the resulting enolate, leading to the synthesis of chiral α-alkylated glycolates.
Experimental Protocols
Protocol 4: Acylation of a Chiral Auxiliary with this compound
This protocol describes the attachment of the benzyloxyacetyl group to a chiral auxiliary, using an Evans' type oxazolidinone as an example.
-
To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq.) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi, 1.05 eq., 1.6 M in hexanes) dropwise.
-
Stir the solution for 15 minutes at -78 °C.
-
In a separate flask, convert this compound (1.2 eq.) to its acid chloride by reacting with oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) in anhydrous DCM.
-
Add the freshly prepared benzyloxyacetyl chloride solution dropwise to the lithiated chiral auxiliary at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C and then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-benzyloxyacetyl chiral auxiliary by flash column chromatography.
Protocol 5: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation of the N-benzyloxyacetyl chiral auxiliary.
-
To a solution of the N-benzyloxyacetyl chiral auxiliary (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS, 1.1 eq., 1.0 M in THF) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
Protocol 6: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to afford the enantiomerically enriched α-alkylated this compound.
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the α-alkylated this compound with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify as needed.
Data Presentation
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | α-Benzyl-benzyloxyacetic acid | 85 | 95:5 |
| Methyl iodide | α-Methyl-benzyloxyacetic acid | 92 | 98:2 |
| Allyl bromide | α-Allyl-benzyloxyacetic acid | 88 | 93:7 |
Signaling Pathway Diagram
Caption: Mechanism of diastereoselective alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyloxyacetic Acid Derivatives in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Benzyloxyacetic acid, a versatile organic compound, serves as a valuable precursor in the synthesis of specialized reagents for proteomics research. While not typically used in its native form for direct protein analysis, its derivatives, particularly N-hydroxysuccinimide (NHS) esters, offer a powerful tool for the covalent labeling and subsequent identification and quantification of proteins. The benzyloxy group can serve as a stable, bulky tag, potentially influencing protein fragmentation in mass spectrometry or providing a unique signature for detection.
One of the primary applications of a this compound derivative, such as its NHS ester, is in chemical proteomics for the study of protein interactions and functional states. By covalently modifying accessible primary amine groups (the N-terminus and lysine side chains) on proteins, researchers can introduce a stable "mass tag." This modification allows for the differentiation of protein states under various experimental conditions, such as before and after drug treatment. Subsequent analysis by mass spectrometry can identify the labeled proteins and pinpoint the sites of modification, providing insights into protein topology, conformational changes, and drug-target engagement.
Another potential application lies in quantitative proteomics . Stable isotope-labeled versions of this compound could be synthesized and converted into NHS esters. These isotopic labels would enable relative quantification of proteins in different samples using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), although this application is still exploratory.
Experimental Protocols
This section provides a detailed, albeit hypothetical, protocol for the synthesis of a this compound-based labeling reagent and its application in a proteomics workflow.
Protocol 1: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of an amine-reactive labeling reagent from this compound.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC (1.2 equivalents) in anhydrous DCM or THF to the reaction mixture with constant stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound NHS ester.
-
Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Protocol 2: Labeling of a Protein Sample with this compound NHS Ester
This protocol details the procedure for labeling a complex protein mixture, such as a cell lysate, for mass spectrometry-based proteomic analysis.
Materials:
-
Protein sample (e.g., cell lysate) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester (synthesized as per Protocol 1)
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for buffer exchange and removal of excess reagent
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using an SEC column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMSO or DMF (e.g., 100 mM).
-
Labeling Reaction: Add the this compound NHS ester stock solution to the protein sample to achieve a final molar excess of the reagent (e.g., 10- to 20-fold molar excess over the estimated amount of protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer for mass spectrometry analysis (e.g., ammonium bicarbonate).
-
Sample Preparation for Mass Spectrometry:
-
Quantify the protein concentration of the labeled sample.
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the labeled peptides and proteins. Search for the mass modification corresponding to the benzyloxyacetyl group (+148.05 Da) on lysine residues and protein N-termini.
Data Presentation
The following table presents hypothetical quantitative data from a proteomics experiment using a stable isotope-labeled this compound derivative to compare protein abundance between a control and a drug-treated sample.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Number of Labeled Peptides |
| P02768 | ALB | Serum albumin | -0.25 | 0.045 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.10 | 0.350 | 8 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.58 | 0.002 | 5 |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | < 0.001 | 3 |
| P11021 | CAT | Catalase | -1.20 | 0.011 | 7 |
Visualizations
The following diagrams illustrate the conceptual signaling pathway that could be investigated and the experimental workflow.
Caption: Hypothetical signaling pathway affected by a drug, which could be studied using this compound-based protein labeling to identify changes in protein interactions and abundance.
Caption: Experimental workflow for protein labeling and analysis using a this compound-based chemical probe.
Benzyloxyacetic Acid: A Versatile Ligand for the Synthesis of Bioactive Metal Complexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetic acid, a carboxylic acid featuring a benzyl ether moiety, has emerged as a promising ligand in the field of coordination chemistry. Its ability to form stable complexes with a variety of metal ions has opened avenues for the development of novel compounds with potential applications in catalysis and, most notably, in the pharmaceutical industry. The coordination of this compound to metal centers can modulate the biological activity of both the ligand and the metal, leading to new therapeutic agents with enhanced efficacy and selectivity. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound, with a focus on their relevance to drug development.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. The stoichiometry of the reaction, pH, and choice of solvent can influence the coordination geometry and nuclearity of the resulting complex.
Experimental Protocol: Synthesis of Diaquabis(benzyloxyacetato)copper(II)
A well-documented example is the synthesis of diaquabis(benzyloxyacetato)copper(II).
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(Ac)₂·H₂O)
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Deionized water
Procedure:
-
Dissolve this compound (1.66 g, 10 mmol) in hot deionized water.
-
To this solution, add copper(II) acetate monohydrate (4.00 g, 20 mmol).
-
Adjust the pH of the mixture to 6 with a 0.1 M sodium hydroxide solution.
-
Allow the resulting solution to slowly evaporate at room temperature.
-
After several days, blue prismatic crystals of diaquabis(benzyloxyacetato)copper(II) will form.
-
Separate the crystals by filtration.
General Protocol for the Synthesis of Other Metal Complexes
Materials:
-
This compound
-
A metal salt (e.g., chloride, nitrate, or acetate salt of Mn(II), Co(II), Ni(II), Zn(II), etc.)
-
A suitable solvent (e.g., ethanol, methanol, water, or a mixture)
-
A base (e.g., sodium hydroxide, ammonia solution) to adjust pH if necessary
Procedure:
-
Dissolve the desired metal salt in the chosen solvent.
-
In a separate flask, dissolve this compound in the same solvent, warming if necessary.
-
Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different coordination environments.
-
If required, adjust the pH of the reaction mixture to facilitate deprotonation of the carboxylic acid and promote complexation.
-
The reaction mixture may be stirred at room temperature or refluxed for several hours to ensure completion of the reaction.[1][2]
-
After cooling, the resulting precipitate (the metal complex) can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
Characterization of this compound Metal Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized complexes. These include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the carboxylate group to the metal ion.
-
UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry of the metal center.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.
Quantitative Data
Structural Data of Diaquabis(benzyloxyacetato)copper(II)
The crystal structure of diaquabis(benzyloxyacetato)copper(II) reveals a mononuclear complex where the Cu(II) ion is in a distorted octahedral geometry. The coordination sphere consists of four oxygen atoms from two bidentate benzyloxyacetate ligands and two oxygen atoms from two water molecules.
| Parameter | Value |
| Formula | [Cu(C₉H₉O₃)₂(H₂O)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-O (carboxylate) Bond Lengths (Å) | 1.9420(14) and 2.2922(14) |
| Cu-O (water) Bond Length (Å) | 2.0157(15) |
Data obtained from X-ray crystallography studies.
Stability Constants of Analogous Metal Complexes
| Ligand | Metal Ion | log K₁ |
| Methoxyacetic Acid | Co(II) | 1.65 |
| Ni(II) | 1.80 | |
| Cu(II) | 2.85 | |
| Phenylacetic Acid | Co(II) | 1.10 |
| Ni(II) | 1.15 | |
| Cu(II) | 1.80 |
Note: These values are for analogous ligands and should be used as a reference for estimating the stability of this compound complexes.
Applications in Drug Development
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[3][4][5] The coordination of this compound to metal ions is a promising strategy for the development of new therapeutic agents.
Antimicrobial Activity
Metal complexes are known to possess significant antimicrobial properties.[6][7] Although specific data for this compound complexes is limited, studies on other copper(II) carboxylate complexes have shown promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cellular processes and induction of oxidative stress.[8]
Table of Minimum Inhibitory Concentrations (MIC) for Analogous Metal Complexes
| Complex/Compound | Organism | MIC (µg/mL) |
| [Cu(phenoxyacetate)₂(H₂O)₂] | E. coli | >500 |
| S. aureus | 250 | |
| [Mn(tdda)(phen)₂] | P. aeruginosa (CF Isolate) | 8-128 |
| [Cu(tdda)(phen)₂] | P. aeruginosa (CF Isolate) | 8-16 |
| [Ag₂(tdda)(phen)₄] | P. aeruginosa (CF Isolate) | 8-16 |
tdda = 3,6,9-trioxaundecanedioate, phen = 1,10-phenanthroline. Data for phenoxyacetate and tdda complexes are provided for comparative purposes.[7]
Anticancer Activity
The development of metal-based anticancer drugs is an active area of research.[4][9][10] Copper complexes, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[4] The proposed mechanisms of action include DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes.[11][12]
Table of IC₅₀ Values for Analogous Metal Complexes
| Complex/Compound | Cell Line | IC₅₀ (µM) |
| [Cu(II) complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenol] | A549 (Lung Cancer) | 3.93 |
| A549cisR (Cisplatin-resistant) | 5.21 | |
| Cisplatin | A549 (Lung Cancer) | 10.87 |
| A549cisR (Cisplatin-resistant) | 25.43 | |
| [Pt(IV) complex with pyridine-2-carbaldehyde-oxime] | HCT116 (Colon) | 19 ± 6 |
| HepG2 (Liver) | 21 ± 5 | |
| MCF-7 (Breast) | 22 ± 6 |
Data for other metal complexes are provided for comparative purposes to highlight the potential of this compound metal complexes.[4][10]
Visualizations
Caption: General workflow for synthesizing metal complexes of this compound.
Caption: Potential signaling pathways for the anticancer activity of metal complexes.
Conclusion
This compound serves as a versatile and effective ligand for the synthesis of metal complexes with significant potential in drug development. The straightforward synthesis and the ability to coordinate with a wide range of metal ions make it an attractive candidate for creating libraries of novel compounds for biological screening. While research specifically on this compound metal complexes is still emerging, the data from analogous compounds strongly suggest that these complexes could possess potent antimicrobial and anticancer activities. Further investigation into the synthesis of a broader range of this compound metal complexes and a thorough evaluation of their biological properties are warranted to fully explore their therapeutic potential.
References
- 1. ijsr.net [ijsr.net]
- 2. chesci.com [chesci.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]
- 6. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for Benzyloxyacetic Acid Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetic acid and its derivatives are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The acylation of various nucleophiles, such as amines and alcohols, with this compound introduces a benzyloxyacetyl moiety that can impart desirable physicochemical and pharmacological properties to a molecule. This document provides detailed protocols for the acylation of amines and alcohols with this compound, including methods for the activation of the carboxylic acid and subsequent coupling reactions. Furthermore, it presents quantitative data for representative reactions and illustrates the general workflows and potential applications in drug discovery.
Data Presentation
The following tables summarize quantitative data for key steps in the acylation of this compound, including its activation to the acyl chloride and subsequent amide and ester formation.
Table 1: Synthesis of Benzyloxyacetyl Chloride from this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Oxalyl chloride, DMF (cat.) | Dichloromethane | Room Temp. | 3 | Quantitative | [1] |
Table 2: Amide Coupling Reactions with this compound Derivatives
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Benzyloxy-3,5-dimethylbenzoic acid | (4-morpholinotetrahydro-2H-pyran-4-yl)methanamine | HATU | DIPEA | DMF | Room Temp. | 18 | 85.2 | [1] |
| General Aromatic Acid | General Amine | Dichloromethyl methyl ether | K₂CO₃ or Et₃N | DCM | Sub-zero | Not Specified | High | [2] |
| 3-Phenylpropionic acid | 4-Methylbenzylamine | None (thermal) | None | Toluene | Reflux | 22 | 81 | [3] |
Table 3: Esterification Reactions of Benzoic Acid and its Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Ethanol | H₂SO₄ | None | Not Specified | Not Specified | Good (qualitative) | [4] |
| Benzoic Acid | Diethylene Glycol | Titanium (IV) isopropoxide | Aromatic | 190-210 | 4-6 | Not Specified | [5] |
| Acetic Acid | Benzyl Alcohol | Zeolite HX | None | Not Specified | Not Specified | up to 58.78 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzyloxyacetyl Chloride
This protocol describes the conversion of this compound to its more reactive acyl chloride derivative using oxalyl chloride.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for reactions under an inert atmosphere
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).[1]
-
Stir the reaction mixture at room temperature for 3 hours. Gas evolution (CO₂, CO, and HCl) will be observed.
-
Monitor the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield benzyloxyacetyl chloride as a crude product, which can often be used in the next step without further purification.[1]
Protocol 2: Amide Formation via Acyl Chloride
This protocol details the acylation of a primary or secondary amine with benzyloxyacetyl chloride.
Materials:
-
Crude benzyloxyacetyl chloride
-
Primary or secondary amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Apparatus for reactions under an inert atmosphere
-
Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude benzyloxyacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted-2-(benzyloxy)acetamide.
Protocol 3: HATU-Mediated Amide Coupling
This protocol provides a method for the direct coupling of this compound with an amine using HATU as the activating agent.
Materials:
-
This compound
-
Primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Apparatus for reactions under an inert atmosphere
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF, slowly add a solution of this compound (1.0 eq) in DMF at room temperature.[7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.05 eq) to the cooled mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 18 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Acid-Catalyzed Esterification
This protocol describes the formation of a benzyloxyacetate ester from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired alcohol (can be used as the solvent or in excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the alcohol is not the solvent, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or silica gel column chromatography to yield the benzyloxyacetate ester.
Visualizations
Caption: General workflow for the acylation of amines and alcohols with this compound.
References
- 1. rsc.org [rsc.org]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Direct, catalytic, and regioselective synthesis of 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles from N-oxides. | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Benzyloxyacetic Acid as a Versatile Intermediate for the Development of Novel Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The pursuit of novel NSAIDs with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. Benzyloxyacetic acid, with its unique structural features, serves as a valuable and versatile intermediate in the synthesis of potential anti-inflammatory agents. Its benzyloxy group offers a scaffold that can be chemically modified to enhance interactions with biological targets, while the carboxylic acid moiety is a common feature in many traditional NSAIDs, crucial for their activity.
These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of novel anti-inflammatory drug candidates. We present representative synthetic protocols, methodologies for evaluating biological activity, and an exploration of the underlying signaling pathways.
Data Presentation: Anti-Inflammatory Activity of Structurally Related Analogs
While specific anti-inflammatory data for direct derivatives of this compound are not extensively published, we can infer the potential of this scaffold by examining closely related analogs. Phenoxyacetic acid derivatives, which are structurally very similar to this compound derivatives, have been synthesized and evaluated as selective COX-2 inhibitors, providing a strong rationale for the exploration of the benzyloxy series. The following tables summarize the in vitro and in vivo anti-inflammatory activity of representative phenoxyacetic acid derivatives, which serve as a compelling proxy for the potential efficacy of compounds derived from this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Representative Phenoxyacetic Acid Analogs [1]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Analog 5f | > 100 | 0.06 | > 1667 |
| Analog 7b | > 100 | 0.08 | > 1250 |
| Celecoxib | 15.2 | 0.05 | 304 |
| Mefenamic Acid | 10.5 | 9.8 | 1.07 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vivo Anti-Inflammatory Activity of Representative Phenoxyacetic Acid Analogs in Carrageenan-Induced Rat Paw Edema [1]
| Treatment (Dose) | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) |
| Analog 5f (20 mg/kg) | 63.35 | 68.26 |
| Analog 7b (20 mg/kg) | 46.51 | 64.84 |
| Celecoxib (10 mg/kg) | 65.22 | 69.57 |
| Mefenamic Acid (20 mg/kg) | 60.87 | 65.22 |
Table 3: Effect of Representative Phenoxyacetic Acid Analogs on Pro-Inflammatory Mediators in Carrageenan-Induced Rat Paw Edema Exudate [1]
| Treatment (Dose) | TNF-α Reduction (%) | PGE-2 Reduction (%) |
| Analog 5f (20 mg/kg) | 61.04 | 60.58 |
| Analog 7b (20 mg/kg) | 64.88 | 57.07 |
| Celecoxib (10 mg/kg) | 63.52 | 60.16 |
| Mefenamic Acid (20 mg/kg) | 60.09 | 59.37 |
Experimental Protocols
Representative Synthesis of a this compound-Derived Anti-Inflammatory Candidate
This protocol describes a general method for the synthesis of a novel anti-inflammatory agent using this compound as a key intermediate. The synthesis involves the esterification of this compound followed by the introduction of a heterocyclic moiety, a common feature in many COX-2 selective inhibitors.
Workflow for the Synthesis of a Representative this compound Derivative
Caption: Synthetic workflow for a representative this compound derivative.
Materials:
-
This compound
-
Thionyl chloride
-
Ethanol
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethyl 2-bromoacetate
-
Potassium carbonate
-
Acetone
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of Ethyl Benzyloxyacetate: To a solution of this compound in ethanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be purified by column chromatography.
-
Synthesis of Benzyloxyacetylhydrazide: Dissolve ethyl benzyloxyacetate in ethanol and add hydrazine hydrate. Reflux the mixture for 8 hours. Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain the hydrazide.
-
Synthesis of 5-(Benzyloxymethyl)-1,3,4-oxadiazole-2-thiol: To a stirred solution of potassium hydroxide in ethanol, add benzyloxyacetylhydrazide followed by carbon disulfide. Stir the mixture at room temperature for 12 hours. Heat the mixture to reflux for 6 hours. After cooling, pour the reaction mixture into ice water and acidify with dilute hydrochloric acid. Collect the precipitate by filtration, wash with water, and dry.
-
Synthesis of Ethyl 2-((5-(benzyloxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetate (Final Product): To a solution of 5-(benzyloxymethyl)-1,3,4-oxadiazole-2-thiol in acetone, add potassium carbonate and ethyl 2-bromoacetate. Reflux the mixture for 10 hours. After completion of the reaction (monitored by TLC), filter the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound solutions to the inhibitor wells. For control wells, add the vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a saturated solution of stannous chloride).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% w/v in saline)
-
Test compound
-
Standard drug (e.g., celecoxib, indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): control, standard, and test compound groups (at least 2-3 doses).
-
Administer the vehicle, standard drug, or test compound orally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways
The anti-inflammatory effects of drugs derived from this compound are expected to be mediated through the inhibition of key inflammatory pathways. The primary target for many NSAIDs is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. Additionally, the NF-κB signaling pathway is a critical regulator of inflammation.
Cyclooxygenase (COX) Pathway and Inhibition
Caption: The COX pathway and its inhibition by NSAIDs like this compound derivatives.
NF-κB Signaling Pathway in Inflammation
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This compound is a promising and versatile intermediate for the synthesis of novel anti-inflammatory agents. The structural similarity to compounds with demonstrated potent and selective COX-2 inhibition, such as phenoxyacetic acid derivatives, underscores the potential of this scaffold. The provided protocols offer a framework for the synthesis and evaluation of new chemical entities derived from this compound. By targeting key inflammatory pathways like the COX and NF-κB signaling cascades, these novel compounds could lead to the development of next-generation anti-inflammatory therapies with improved efficacy and safety profiles. Further exploration of structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.
References
Benzyloxyacetic acid as a linker in bioconjugation techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and effective bioconjugates, such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. Benzyloxyacetic acid emerges as a valuable, albeit less conventional, linker moiety. Its structure, featuring a carboxylic acid for conjugation and a benzyl ether group, offers the potential for acid-labile cleavage under specific physiological conditions, such as the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[][][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a linker in bioconjugation techniques. It is intended to guide researchers in the strategic design and execution of experiments, from initial conjugation to the characterization and analysis of the final bioconjugate.
Physicochemical Properties and Design Rationale
This compound is a bifunctional molecule with a terminal carboxylic acid and a benzyl ether. The carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine residues), through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The benzyl ether linkage within the this compound backbone is designed to be relatively stable at physiological pH (7.4) but susceptible to cleavage under acidic conditions.[4][5] This pH-dependent hydrolysis is a key feature for applications requiring the release of a payload in specific acidic environments.[][][3] The hydrophobicity of the benzyl group may also influence the overall solubility and aggregation propensity of the resulting bioconjugate, a critical consideration in drug development.[6][][8]
Data Presentation: Comparative Performance Metrics
The performance of a bioconjugate is critically influenced by the linker's properties. While specific quantitative data for this compound linkers is not extensively available in public literature and would require empirical determination for each specific conjugate, the following tables provide a framework for the types of data that should be generated and compared. Data for other well-characterized acid-labile linkers are included for illustrative purposes.
Table 1: pH-Dependent Cleavage Kinetics of Acid-Labile Linkers
| Linker Type | pH 7.4 (Plasma) | pH 5.5 (Endosome) | pH 4.5 (Lysosome) | Reference(s) |
| This compound (Hypothetical) | > 90% remaining after 24h | Empirically Determined | Empirically Determined | - |
| Hydrazone | t½ ≈ 2 days | t½ ≈ 2.4 min | Rapid | [9][10] |
| Carbonate | t½ ≈ 36 hours | t½ ≈ 10 hours | Rapid | [3][10] |
| Silyl Ether | t½ > 7 days | ~50% release after 7 days | ~100% release after 7 days | [10][11] |
Note: The stability and cleavage rates of a this compound linker are highly dependent on the specific molecular context of the conjugate and must be determined experimentally.
Table 2: Impact of Linker on ADC Properties
| Property | This compound Linker | Comparative Linker (e.g., Val-Cit) | Analytical Method(s) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Empirically Determined | Typically 2-8 | HIC-HPLC, RP-HPLC, Mass Spec | [6][12][13][14] |
| Solubility | Empirically Determined | Can decrease with hydrophobic payloads | Dynamic Light Scattering (DLS) | [6][][8] |
| Aggregation | Empirically Determined | Increased with high DAR & hydrophobicity | Size Exclusion Chromatography (SEC) | [6][14][15] |
| In Vitro Cytotoxicity (IC50) | Empirically Determined | Varies with payload and target | Cell Viability Assays (e.g., MTT) | [16][17][18] |
| Plasma Stability | Empirically Determined | Generally high for peptide linkers | LC-MS/MS | [10] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of a bioconjugate using a this compound-derived linker. These should be considered as a starting point and will likely require optimization for specific molecules.
I. Synthesis of a Drug-Linker Conjugate
This protocol describes the attachment of a payload (drug) containing a suitable functional group (e.g., a primary amine) to the this compound linker.
Materials:
-
This compound
-
Payload with a primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
If the payload is a salt (e.g., HCl salt), add DIPEA (2.0 equivalents) to neutralize.
-
Add the activated this compound solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
II. Conjugation of Drug-Linker to an Antibody
This protocol details the conjugation of the pre-formed drug-linker construct to a monoclonal antibody (mAb) via its surface lysine residues.
Materials:
-
Purified Drug-Linker conjugate
-
Monoclonal Antibody (mAb) in a non-amine containing buffer (e.g., PBS, pH 7.4)
-
EDC
-
Sulfo-NHS (water-soluble NHS)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) column for purification
Protocol:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
-
Activation of Drug-Linker:
-
Dissolve the Drug-Linker conjugate (with the free carboxylic acid of this compound) in Reaction Buffer (e.g., MES, pH 6.0). A small amount of a co-solvent like DMSO may be used if necessary, but the final concentration should be kept low (<10%).[19]
-
Add Sulfo-NHS (5-10 molar excess over the antibody).
-
Add EDC (10-20 molar excess over the antibody).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Antibody:
-
Immediately add the activated Drug-Linker solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer (e.g., PBS).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the Antibody-Drug Conjugate (ADC) from unreacted drug-linker and other small molecules using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
III. Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard method for determining the distribution of drug-loaded species (DAR 0, 2, 4, etc.) for cysteine-linked ADCs, but can also be adapted for lysine-conjugated ADCs.[6][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to separate the light and heavy chains, allowing for determination of drug distribution on each chain.[6][12]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the distribution of drug-loaded species. LC-MS of reduced and deglycosylated ADC chains provides more precise information.[12][16]
2. Aggregation and Solubility Analysis:
-
Size Exclusion Chromatography (SEC): The primary method to quantify the percentage of high molecular weight species (aggregates) and fragments.[6][14]
-
Dynamic Light Scattering (DLS): Can be used to assess the size distribution and potential for aggregation in solution.
3. In Vitro Cytotoxicity Assay:
-
An essential assay to determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines to confirm target-specific cell killing.[16][17][18]
Conclusion
This compound presents an intriguing option as an acid-labile linker for bioconjugation, offering a balance of synthetic accessibility and a built-in mechanism for payload release in acidic environments. The protocols and data frameworks provided herein offer a comprehensive guide for researchers to explore its potential. However, it is crucial to emphasize that the performance of any linker is highly context-dependent. Therefore, thorough experimental validation of conjugation efficiency, linker stability, cleavage kinetics, and the overall biophysical properties of the final conjugate is essential for the successful development of novel biotherapeutics.
References
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thesolubilitycompany.com [thesolubilitycompany.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Characterisation of Biotherapeutics | Protein & Antibody Engineering Summit | 11-13 November 2025 [pegsummiteurope.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Benzyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxyacetic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and in proteomics research.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is of paramount importance to guarantee the safety, efficacy, and quality of the final drug product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities.
Experimental Setup
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reagents: Phosphoric acid (analytical grade).
-
Vials: Amber HPLC vials to protect any light-sensitive compounds.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of this compound, which results in better retention and improved peak shape on a reversed-phase column.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Potential Impurities and Synthesis Pathway
The most common synthesis route for this compound is the Williamson ether synthesis, which involves the reaction of benzyl alcohol with chloroacetic acid in the presence of a strong base.[3][4] Based on this synthesis, the following process-related impurities are considered:
-
Benzyl Alcohol (Impurity A): Unreacted starting material.
-
Chloroacetic Acid (Impurity B): Unreacted starting material.
-
Dibenzyl Ether (Impurity C): A potential by-product from the self-condensation of benzyl alcohol.
Figure 1: Synthesis Pathway and Potential Impurities.
Data Presentation
The developed HPLC method effectively separates this compound from its potential impurities. A representative chromatogram and the corresponding quantitative data for a sample of this compound are presented in Table 2.
Table 2: Quantitative Analysis of this compound and Impurities
| Compound Name | Retention Time (min) | Peak Area | Concentration (%) |
| Chloroacetic Acid (Impurity B) | 2.5 | 1,500 | 0.15 |
| Benzyl Alcohol (Impurity A) | 4.8 | 3,000 | 0.30 |
| This compound | 8.2 | 985,500 | 99.50 |
| Dibenzyl Ether (Impurity C) | 12.1 | 500 | 0.05 |
| Total | 990,500 | 100.00 |
Experimental Protocols
Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water)
-
Measure 1.0 mL of concentrated phosphoric acid.
-
Add the phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.
-
Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Preparation of Standard and Sample Solutions
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 10 minutes or until the standard is completely dissolved.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
-
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-4 for the standard solution preparation.
-
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution to perform the purity analysis.
-
Integrate the peaks and calculate the percentage purity and impurity levels based on the peak areas.
Figure 2: Experimental Workflow for HPLC Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quality control of this compound. The method is capable of separating the main compound from its key process-related impurities, allowing for accurate purity assessment. The provided protocols and workflows can be readily implemented in a quality control or research laboratory setting to ensure the quality of this compound for its intended applications.
References
Troubleshooting & Optimization
Technical Support Center: Esterification of Benzyloxyacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of benzyloxyacetic acid.
Troubleshooting Guide: Low Yield in this compound Esterification
Low yields in the esterification of this compound are a common challenge. This guide provides a systematic approach to identifying and resolving the root causes.
Question: My Fischer esterification of this compound is resulting in a low yield. What are the most common causes and how can I address them?
Answer:
Low yields in Fischer esterification are typically due to the reversible nature of the reaction and several other factors that can be optimized. The primary reasons for low yield include:
-
Equilibrium Limitations: The esterification reaction is an equilibrium process. To favor the formation of the ester, the equilibrium must be shifted to the product side.
-
Presence of Water: Water is a byproduct of the reaction. Its presence can drive the equilibrium back towards the reactants (hydrolysis), reducing the ester yield.[1]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and catalyst concentration can significantly impact the yield.
-
Reactant Molar Ratio: An inappropriate ratio of this compound to the alcohol can limit the conversion to the ester.
-
Side Reactions: Under acidic conditions, particularly with sensitive alcohols, side reactions such as dehydration to form alkenes or ether formation can occur.
To systematically troubleshoot low yield, consider the following workflow:
Caption: A logical workflow for troubleshooting low yield in this compound esterification.
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove water from the reaction mixture to improve the ester yield?
A1: Removing water is crucial for driving the esterification equilibrium towards the products.[1] The most effective method is azeotropic distillation using a Dean-Stark apparatus . This involves using a solvent (e.g., toluene or cyclohexane) that forms a low-boiling azeotrope with water. As the azeotrope boils, it is condensed and collected in the Dean-Stark trap, where the water separates from the less dense, immiscible solvent, which is then returned to the reaction flask.
Alternatively, chemical drying agents can be used, although this is less common for large-scale reactions.
Q2: What is the optimal molar ratio of this compound to alcohol?
A2: To shift the equilibrium towards the ester, it is common practice to use a large excess of one of the reactants, typically the less expensive one. For the esterification of this compound, using a 3 to 5-fold molar excess of the alcohol is a good starting point. This increases the probability of the alcohol reacting with the carboxylic acid.
Q3: What are the recommended catalysts and their concentrations for this reaction?
A3: Strong protic acids are the most common catalysts for Fischer esterification.
-
Sulfuric Acid (H₂SO₄): Typically used at a concentration of 1-5 mol% relative to the carboxylic acid. It is effective but can cause charring at high temperatures.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid, also used at 1-5 mol%.
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) can also be used and offer the advantage of easier separation from the reaction mixture.
Q4: What are the optimal temperature and reaction time?
A4: The optimal temperature depends on the boiling point of the alcohol and the solvent used. The reaction is typically carried out at the reflux temperature of the reaction mixture to ensure a reasonable reaction rate. Reaction times can vary from a few hours to overnight. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of completion.
Q5: I am observing byproducts in my reaction. What are the likely side reactions?
A5: Besides the desired ester, several side reactions can occur, leading to a lower yield of the target molecule.
Caption: Potential reaction pathways in the acid-catalyzed esterification of this compound.
Common side reactions include:
-
Dehydration of the alcohol: Secondary and tertiary alcohols are particularly prone to elimination reactions under acidic conditions to form alkenes.
-
Ether formation: Two molecules of the alcohol can condense to form an ether.
-
Self-condensation of this compound: Although less common, at high temperatures, self-esterification to form an anhydride or polyester is possible.
To minimize these, use the mildest possible reaction conditions (lower temperature, shorter reaction time) and consider using a less harsh acid catalyst.
Q6: My product is difficult to purify. What are the best practices for purifying this compound esters?
A6: Purification typically involves an aqueous workup followed by chromatography or distillation.
-
Aqueous Workup: After the reaction, the mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted this compound. Subsequent washes with water and brine are performed to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification:
-
Column Chromatography: This is a common method for purifying esters on a laboratory scale. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the ester from byproducts.
-
Distillation: For volatile esters, distillation under reduced pressure can be an effective purification method.
-
Data Presentation
The following tables summarize the expected yields for the esterification of benzoic acid (as a proxy for this compound) with different alcohols under typical Fischer esterification conditions. Note: Actual yields for this compound may vary.
Table 1: Effect of Alcohol on Ester Yield
| Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst (H₂SO₄) | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Methanol | 3:1 | 3 mol% | Reflux (65) | 4 | 70-80 |
| Ethanol | 3:1 | 3 mol% | Reflux (78) | 4 | 75-85 |
| n-Propanol | 3:1 | 3 mol% | Reflux (97) | 6 | 80-90 |
| n-Butanol | 3:1 | 3 mol% | Reflux (118) | 6 | 85-95 |
Table 2: Effect of Reaction Conditions on Ethyl Benzoate Yield
| Molar Ratio (Ethanol:Acid) | Catalyst (H₂SO₄) | Water Removal | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 1:1 | 3 mol% | None | Reflux (78) | 8 | ~65 |
| 3:1 | 3 mol% | None | Reflux (78) | 4 | ~80 |
| 1:1 | 3 mol% | Dean-Stark | Reflux (Toluene) | 4 | >90 |
| 5:1 | 5 mol% | None | Reflux (78) | 2 | ~85 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol using Reflux
This protocol describes a standard procedure for the synthesis of ethyl benzyloxyacetate.
Materials:
-
This compound
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid
-
Toluene (for Dean-Stark, optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dean-Stark apparatus (optional)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), and anhydrous ethanol (3.0-5.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.03 eq) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. If using a Dean-Stark apparatus, fill the side arm with toluene and add toluene to the reaction flask.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl benzyloxyacetate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Protocol 2: General Workflow for Esterification and Purification
Caption: A general experimental workflow for the synthesis and purification of this compound esters.
References
Technical Support Center: Optimizing Benzyloxyacetic Acid Synthesis
Welcome to the technical support center for the synthesis of benzyloxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. The two main variations for this specific synthesis are:
-
Reaction of an alkali salt of glycolic acid with a benzyl halide: In this route, glycolic acid is deprotonated with a base, and the resulting alkoxide attacks benzyl chloride or benzyl bromide.
-
Reaction of an alkali salt of benzyl alcohol with a haloacetic acid: Benzyl alcohol is deprotonated by a strong base (like sodium hydride) to form a sodium benzoxide intermediate, which then reacts with a haloacetic acid, such as bromoacetic or chloroacetic acid.[3][4]
Q2: What is the underlying mechanism of this synthesis?
A2: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The reaction is initiated by a base deprotonating the alcohol (either benzyl alcohol or glycolic acid), forming a highly nucleophilic alkoxide ion. This alkoxide then performs a backside attack on the electrophilic carbon of the alkyl halide (either the benzyl halide or the haloacetic acid), displacing the halide leaving group in a single, concerted step to form the ether linkage.[2]
Q3: How can the progress of the reaction be monitored effectively?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized.[7]
Q4: What are the key safety considerations for this synthesis?
A4: Several reagents used in this synthesis require careful handling.
-
Sodium Hydride (NaH): Highly reactive and flammable, especially upon contact with water or alcohols. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Benzyl Halides (Chloride/Bromide): These are lachrymators (tear-inducing) and should be handled in a well-ventilated fume hood.[6]
-
Strong Bases (NaOH, KOH): Corrosive and can cause severe chemical burns.[4]
-
Solvents: Organic solvents like Tetrahydrofuran (THF) and Diethyl Ether can form explosive peroxides and are highly flammable.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis from Benzyl Alcohol and Bromoacetic Acid
This protocol is based on the reaction of sodium benzoxide with bromoacetic acid in THF.[3]
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
n-Hexane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, cool a suspension of sodium hydride (2.2 eq) in anhydrous THF to 0 °C using an ice-water bath.
-
Formation of Alkoxide: Slowly add benzyl alcohol (2.5 eq) to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir until the bubbling ceases, indicating the complete formation of sodium benzoxide.
-
Addition of Haloacetic Acid: While maintaining the 0 °C temperature, add a solution of bromoacetic acid (1.0 eq) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Work-up: Quench the reaction by slowly adding water, followed by n-hexane. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~1-2. The this compound product will precipitate or form an oil.
-
Extraction: Extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
// Low Yield Path incomplete_deprot [label="Incomplete Deprotonation?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inactive_reagents [label="Inactive Reagents or\nPoor Reaction Conditions?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reactions [label="Side Reactions Occurring?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_deprot [label="Use stronger/anhydrous base.\nEnsure inert atmosphere.", fillcolor="#FFFFFF"]; sol_reagents [label="Use fresh reagents.\nIncrease temp/time.\nMonitor via TLC.", fillcolor="#FFFFFF"]; sol_side [label="Control temperature.\nOptimize stoichiometry.\nSlow addition of reagents.", fillcolor="#FFFFFF"];
// Impurity Path unreacted_sm [label="Unreacted Starting\nMaterials Present?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproducts [label="Byproducts Like\nDibenzyl Ether Present?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_sm [label="Increase reaction time/temp.\nOptimize purification\n(Column Chromatography).", fillcolor="#FFFFFF"]; sol_byproducts [label="Optimize stoichiometry.\nPurify via recrystallization\nor column chromatography.", fillcolor="#FFFFFF"];
// Connections start -> check_yield; check_yield -> check_purity [label="No"]; check_purity -> success [label="No"]; check_yield -> incomplete_deprot [label="Yes"];
incomplete_deprot -> inactive_reagents [label="No"]; incomplete_deprot -> sol_deprot [label="Yes"];
inactive_reagents -> side_reactions [label="No"]; inactive_reagents -> sol_reagents [label="Yes"];
side_reactions -> sol_side [label="Yes"];
check_purity -> unreacted_sm [label="Yes"]; unreacted_sm -> byproducts [label="No"]; unreacted_sm -> sol_sm [label="Yes"];
byproducts -> sol_byproducts [label="Yes"]; } Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and solutions?
A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or competing side reactions.
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may be too weak or moisture may have quenched the base, preventing the formation of the necessary nucleophilic alkoxide. This is critical when using strong bases like NaH.[3] | - Use a sufficiently strong base (e.g., NaH for benzyl alcohol). - Ensure all glassware is oven-dried and the reaction is run under an inert (N₂ or Ar) atmosphere. - Use anhydrous solvents. |
| Inactive Reagents | Starting materials (e.g., benzyl halide, haloacetic acid) may have degraded over time. The base may have lost its activity due to improper storage. | - Use fresh, high-purity starting materials. - Verify the activity of the base. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to proceed to completion. | - Cautiously increase the reaction temperature.[8] - Increase the reaction time and monitor progress using TLC until the starting material is consumed.[5] |
| Side Reactions | The primary competing reaction is elimination, although this is less likely with primary halides.[1][2] Self-condensation of the benzylating agent can also occur, forming dibenzyl ether.[9] | - Maintain a controlled temperature; avoid excessive heating. - Add the electrophile (e.g., benzyl bromide) slowly and dropwise to the nucleophile solution to maintain its low concentration. |
Problem 2: Presence of Impurities in the Final Product
Q: After work-up, my product is contaminated with unreacted starting materials and/or byproducts. How can I improve its purity?
A: Impurities are often a result of incomplete reactions or side reactions. The purification strategy depends on the nature of the impurity.
| Impurity Type | Identification & Removal Strategy |
| Unreacted Benzyl Alcohol / Haloacetic Acid | Identification: Both can be visualized on TLC. Benzyl alcohol will show a characteristic CH₂ and a broad OH peak in ¹H NMR. The unreacted acid will have a distinct carboxylic acid proton signal.[9] Removal: - Column Chromatography: A silica gel column using a solvent system like hexane/ethyl acetate can effectively separate the more polar starting materials from the less polar product.[5] - Acid-Base Extraction: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted haloacetic acid. However, since the product is also an acid, this must be done carefully to avoid significant product loss.[8][10] |
| Dibenzyl Ether | Identification: This byproduct is common if benzyl alcohol is deprotonated and reacts with the benzyl halide. It is less polar than the desired product and can be identified by TLC and GC-MS.[9] Removal: - Column Chromatography: Dibenzyl ether can be separated from the desired carboxylic acid product using silica gel chromatography. - Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for removing this and other impurities.[11][12] |
Data Summary: Reaction Parameters
The optimal conditions for the Williamson ether synthesis can vary based on the specific reagents used. The following table summarizes typical parameters from literature protocols.
| Parameter | Route 1: Benzyl Alcohol + Haloacetic Acid [3] | Route 2: Phenol Derivative + Benzyl Halide [5] |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | ~12 hours | ~12 hours |
| Stoichiometry (Base) | ~2.2 equivalents | ~2.5 equivalents |
| Stoichiometry (Electrophile) | 1.0 equivalent | ~1.2 equivalents |
Synthesis Workflow Visualization
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chembk.com [chembk.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Purify the benzoic acid from a mixture with benzyl alcohol. - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
Common side reactions and byproducts in benzyloxyacetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzyloxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide. In the context of this compound synthesis, this typically involves the reaction of a benzyl halide (e.g., benzyl chloride or benzyl bromide) with a salt of glycolic acid, or the reaction of a benzyl alkoxide with a haloacetic acid.[2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The synthesis of this compound via Williamson ether synthesis generally utilizes the following:
-
Starting Materials: Benzyl alcohol and a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid).[1][4]
-
Base: A strong base is required to deprotonate the benzyl alcohol to form the more nucleophilic benzyl alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[1][3][4]
-
Solvent: A polar aprotic solvent is often used to dissolve the reactants and facilitate the S(_N)2 reaction. Examples include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions that can occur during the Williamson ether synthesis of this compound include:
-
Elimination Reaction: The alkylating agent (benzyl halide) can undergo an elimination reaction in the presence of a strong base, although this is less common for primary halides like benzyl chloride.[2]
-
Hydrolysis of Benzyl Halide: If water is present in the reaction mixture, the benzyl halide can be hydrolyzed to form benzyl alcohol.[5]
-
Formation of Dibenzyl Ether: Benzyl alcohol, either present as a starting material or formed from hydrolysis, can react with the benzyl halide to produce dibenzyl ether as a byproduct.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[5] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the consumption of starting materials and the formation of the product can be visualized.[5] High-performance liquid chromatography (HPLC) can also be employed for a more quantitative analysis of the reaction progress.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time. |
| Side reactions dominating | Ensure anhydrous reaction conditions to minimize hydrolysis of the benzyl halide. Use a non-nucleophilic base if elimination is suspected. Control the reaction temperature, as higher temperatures can favor elimination.[2] |
| Poor quality reagents | Use freshly distilled or purified solvents and ensure the base is not old or deactivated. Check the purity of the starting materials. |
| Inefficient work-up | Ensure the pH is appropriately adjusted during the extraction process to isolate the carboxylic acid product effectively. Perform multiple extractions to maximize product recovery. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting and Purification |
| Unreacted Benzyl Alcohol | TLC, HPLC, ¹H NMR (characteristic CH₂ and OH signals)[5] | Purify the crude product by recrystallization or column chromatography. During work-up, a basic wash can help remove some acidic impurities, but benzyl alcohol will likely remain in the organic layer. |
| Unreacted Chloroacetic Acid | ¹H NMR (distinctive signal for the α-proton) | During the aqueous work-up, extraction with a basic solution (e.g., sodium bicarbonate) will transfer the unreacted chloroacetic acid to the aqueous layer.[4] |
| Dibenzyl Ether | TLC, HPLC, GC-MS, ¹H NMR (characteristic signals for the benzylic protons and aromatic rings)[5] | This byproduct can often be separated from the desired product by column chromatography or careful recrystallization. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via Williamson ether synthesis.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
n-Hexane
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Cool the flask to 0°C in an ice-water bath.
-
Carefully add sodium hydride to the THF with stirring.
-
Slowly add benzyl alcohol dropwise to the suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
In a separate flask, dissolve bromoacetic acid in anhydrous THF.
-
Add the bromoacetic acid solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Add n-hexane and transfer the mixture to a separatory funnel. Separate the layers and retain the aqueous layer.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Common Side Reactions
Caption: Common side reactions in this compound synthesis.
Troubleshooting Workflow: Low Product Yield
References
Technical Support Center: Benzyloxyacetic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from benzyloxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in this compound typically originate from its synthesis, which commonly involves the reaction of benzyl alcohol with an activated acetic acid derivative (like chloroacetic acid or bromoacetic acid). Therefore, the most likely impurities are:
-
Unreacted Starting Materials:
-
Benzyl alcohol
-
Chloroacetic acid or Bromoacetic acid
-
-
Side-Products:
-
Products from side reactions, which can vary depending on the specific synthesis conditions.
-
Q2: What are the recommended methods for purifying this compound?
The most effective and commonly used methods for purifying this compound are:
-
Extraction: This technique is particularly useful for separating the acidic this compound from neutral impurities like benzyl alcohol.
-
Recrystallization: This method is effective for removing both soluble and insoluble impurities, yielding a highly purified crystalline product.
Q3: What level of purity and yield can be expected from the purification process?
With a well-optimized purification protocol, it is possible to achieve a high degree of purity. For instance, a described synthesis and subsequent extraction procedure for this compound reported a final purity of 99.2% (as determined by Gas Chromatography) with an overall yield of 88.3%.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The solubility of this compound in the chosen solvent at its boiling point is too high, or the cooling process is too rapid. | - Add a small amount of a miscible co-solvent in which this compound is less soluble to the hot solution. - Ensure the solution cools down slowly to room temperature before placing it in an ice bath.[1] - Try scratching the inside of the flask with a glass rod to induce crystallization.[2] |
| Low recovery of purified product | - Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[3] |
| Crystals are colored or appear impure | - Colored impurities were not effectively removed. - Insoluble impurities were not fully removed during hot filtration. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] - Ensure the filter paper used for hot filtration has a fine enough pore size to retain all insoluble matter. |
Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction | Vigorous shaking of the separatory funnel, especially when solutions of similar densities are used. | - Gently invert the separatory funnel multiple times instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Poor separation of layers | The densities of the organic and aqueous layers are too similar. | - Add a solvent with a significantly different density to the organic layer to improve the density difference. For example, if using diethyl ether (less dense than water), adding a small amount of a denser halogenated solvent could help, but care must be taken regarding solvent miscibility and subsequent removal. |
| Low yield of this compound after acidification | - Incomplete extraction from the organic layer. - Incomplete precipitation upon acidification. | - Perform multiple extractions with the basic solution to ensure all the this compound is transferred to the aqueous layer. - After acidification, cool the aqueous solution in an ice bath to maximize the precipitation of the purified product. Check the pH to ensure it is sufficiently acidic for complete protonation. |
Experimental Protocols
Recrystallization Protocol (Adapted from Benzoic Acid Purification)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) while gently heating and stirring until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to dry completely.
Extraction Protocol
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Base Extraction: Add a saturated solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. This will deprotonate the acidic this compound, making it soluble in the aqueous layer, while neutral impurities like benzyl alcohol remain in the organic layer.
-
Separation: Allow the layers to separate fully, then drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.
-
Isolation: Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Quantitative Data
| Parameter | Value | Method of Determination | Reference |
| Purity | 99.2% | Gas Chromatography (GC) | |
| Yield | 88.3% | Gravimetric |
Visualizations
Caption: Experimental workflow for the purification of this compound via extraction.
Caption: Logical relationship illustrating the basis for separating impurities from this compound.
References
Improving the stability of benzyloxyacetic acid in solution
Welcome to the technical support center for benzyloxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: this compound possesses two key functional groups that influence its stability: a carboxylic acid and a benzyl ether. The primary factors affecting its stability in solution are:
-
pH: Both acidic and basic conditions can promote hydrolysis. The ether linkage is susceptible to acid-catalyzed cleavage, while the carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity and solubility.
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis and decarboxylation.[1]
-
Light: Exposure to UV or high-intensity visible light can potentially lead to photodegradation of the aromatic ring and the benzylic position.
-
Oxidizing Agents: The benzyl ether moiety can be susceptible to oxidation, potentially leading to the formation of benzaldehyde, benzoic acid, and other byproducts.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also influence reaction rates.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis of the Ether Linkage: This is a primary degradation pathway, especially under acidic conditions, which can cleave the benzyl ether bond to yield benzyl alcohol and glycolic acid . Under high-temperature aqueous conditions, similar benzyl ethers are known to hydrolyze.
-
Oxidative Degradation: The benzylic carbon is prone to oxidation, which could lead to the formation of benzaldehyde and glyoxylic acid , or further oxidation to benzoic acid .
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, potentially forming benzyl methyl ether . Thermal decomposition of similar aromatic carboxylic acids often results in decarboxylation.[1]
-
Photodegradation: The benzene ring can undergo photochemical reactions upon exposure to light, leading to a variety of degradation products.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of this compound in solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer) to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen temperatures to slow down the rate of degradation. Avoid excessive heat during experimental procedures.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage or when working with sensitive reaction components, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Excipient Selection: If formulating, choose excipients that are compatible and do not promote degradation. For instance, avoid strong oxidizing agents.
-
Solvent Choice: If possible, use aprotic solvents for non-aqueous applications. For aqueous solutions, minimize the water activity if the formulation allows.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Low pH | This compound is a weak acid and will be protonated and less soluble at low pH. Adjust the pH to neutral or slightly basic to increase solubility. |
| High Concentration | The concentration may exceed the solubility limit in the chosen solvent system. Dilute the solution or add a co-solvent (e.g., ethanol, DMSO) if compatible with your experiment. |
| Salt Formation | In the presence of certain metal ions, insoluble carboxylate salts may form. Use deionized water and high-purity reagents. |
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation | The solution may have degraded. Prepare fresh solutions and re-analyze. Compare the chromatogram to a freshly prepared standard. The presence of peaks corresponding to benzyl alcohol, benzoic acid, or glycolic acid would suggest degradation. |
| Contamination | The solvent or glassware may be contaminated. Use high-purity solvents and thoroughly clean all glassware. |
| Reaction with Matrix | This compound may be reacting with components in your sample matrix. Perform a spike and recovery experiment to assess matrix effects. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is representative and intended to guide experimental design. Actual degradation rates should be determined empirically.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 40°C
| pH | Incubation Time (days) | This compound Remaining (%) |
| 2.0 | 7 | 85.2 |
| 5.0 | 7 | 95.8 |
| 7.4 | 7 | 99.1 |
| 9.0 | 7 | 96.5 |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (days) | This compound Remaining (%) |
| 4 | 30 | 99.5 |
| 25 | 30 | 97.2 |
| 40 | 30 | 92.1 |
| 60 | 30 | 81.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in a vial and incubate at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and 254 nm
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Logical flow for troubleshooting unexpected HPLC peaks.
References
Technical Support Center: Preventing Racemization in Benzyloxyacetic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate or eliminate racemization during chemical reactions involving benzyloxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemic mixture). This compound itself is achiral. However, in the context of its common use as a protected form of glycine in peptide synthesis, the term "racemization" is often used to refer to the epimerization of the adjacent chiral amino acid residue when this compound is being coupled. More critically, if a chiral derivative of this compound were used, the chiral center at the alpha-carbon would be susceptible to racemization during carboxyl group activation. This loss of stereochemical integrity is a major concern in drug development, as different enantiomers can have vastly different biological activities and toxicities.[1][2][3]
Q2: What are the primary mechanisms that cause racemization during coupling reactions?
A2: There are two main pathways through which racemization occurs during the activation of the carboxylic acid group of N-protected amino acids like this compound for amide or ester bond formation:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can cyclize to form a planar oxazolone intermediate. The planarity of this ring allows for the easy loss and subsequent re-addition of a proton at the alpha-carbon from either side, leading to racemization.[4][5][6] This is a well-studied mechanism in peptide synthesis.[5]
-
Direct Enolization (α-Abstraction): A base present in the reaction mixture can directly abstract the acidic proton from the alpha-carbon of the activated carboxylic acid.[4][6] This forms a planar, achiral enolate intermediate, which can then be protonated from either face, resulting in a racemic mixture.[2]
Q3: Which factors in my reaction setup can influence the extent of racemization?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of reagent to activate the carboxylic acid is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[6]
-
Additives: The presence of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can suppress racemization.[6][7][8]
-
Base: The strength and steric hindrance of the base used can promote racemization, particularly through the direct enolization pathway.[6][9][10]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[6][10][11]
-
Solvent: The polarity of the solvent can play a role; less polar solvents may reduce racemization.[6][12]
-
Activation Time: The longer the carboxylic acid remains in its highly reactive activated state before coupling, the greater the opportunity for racemization.[10]
Troubleshooting Guides
Issue: Significant racemization has been detected in my product after a coupling reaction with this compound.
This is a common challenge that can often be resolved by systematically evaluating and optimizing the reaction conditions. Follow this step-by-step guide to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents are more prone to causing racemization.
-
Potential Cause: Use of carbodiimide reagents (e.g., DCC, DIC) without a racemization-suppressing additive.
-
Recommended Solution: Always use carbodiimide coupling reagents in conjunction with an additive such as HOBt, HOAt, or Oxyma Pure.[6][13] These additives form an active ester intermediate that is more stable and less prone to racemization.[8][14]
-
Optimization: For particularly sensitive substrates, consider switching to a phosphonium reagent (e.g., PyBOP) or an aminium/uronium reagent (e.g., HBTU, HATU, COMU), which are known for high coupling efficiency and reduced racemization.[4] DEPBT is noted for its exceptional resistance to racemization.[4]
Step 2: Evaluate the Base Used in the Reaction
The choice of base and its concentration are critical factors.
-
Potential Cause: Use of a strong, non-sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8]
-
Recommended Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a more sterically hindered base, both of which are less likely to cause racemization.[8][9][10]
-
Optimization: Use the minimum amount of base necessary for the reaction to proceed. An excess of base increases the risk of direct proton abstraction from the alpha-carbon.[6]
Step 3: Control the Reaction Temperature
Higher temperatures provide more energy for the system to overcome the activation barrier for racemization.
-
Potential Cause: Running the coupling reaction at elevated temperatures or room temperature for extended periods.
-
Recommended Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[6][8][10]
-
Optimization: For microwave-assisted syntheses, reducing the coupling temperature has been shown to limit racemization.[11]
Step 4: Assess the Solvent and Pre-activation Time
The reaction environment and procedure can also contribute to racemization.
-
Potential Cause: Prolonged pre-activation of the this compound before adding the amine component.
-
Recommended Solution: Minimize the pre-activation time. Ideally, the coupling reagent should be added to a mixture of the carboxylic acid, amine, and additive (in-situ activation).[10]
-
Optimization: If solubility allows, consider using a less polar solvent, as this can help reduce the rate of racemization.[6][12]
Data Presentation
The following tables summarize the relative effectiveness of various strategies to minimize racemization during coupling reactions.
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive Combination | General Racemization Risk | Notes |
| DIC / DCC (alone) | High | Not recommended for chiral applications without an additive.[6] |
| DIC / HOBt or Oxyma Pure | Low | A standard and effective combination for suppressing racemization.[4][6][13] |
| DIC / HOAt | Very Low | HOAt is generally more effective than HOBt at preventing racemization.[7][8] |
| HBTU / HATU / HCTU | Low | Efficient coupling reagents; HATU is particularly effective due to the properties of HOAt.[4] |
| PyBOP / BOP | Low | Phosphonium-based reagents that are effective with minimal racemization. BOP produces a carcinogenic byproduct.[13] |
| COMU | Low | An Oxyma-based aminium reagent with good performance and safety profile.[4] |
| DEPBT | Very Low | Known for its remarkable resistance to racemization, making it suitable for sensitive substrates.[4] |
Table 2: Influence of Base and Temperature on Racemization
| Parameter | Condition | General Racemization Risk | Recommendation |
| Base | DIPEA / TEA | High | Avoid if possible, especially with sensitive substrates.[8] |
| NMM | Low | A weaker base, generally a better choice than DIPEA.[8][9][10] | |
| 2,4,6-Collidine | Low | A sterically hindered base that minimizes α-proton abstraction.[8][9] | |
| Temperature | 50°C - 80°C | High | Typically used in microwave synthesis; can increase racemization.[11] |
| Room Temperature (~25°C) | Moderate | Risk increases with longer reaction times. | |
| 0°C | Low | Recommended for most coupling reactions to minimize racemization.[6][10] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma Pure
This protocol describes a general procedure for coupling this compound to a primary or secondary amine with minimal risk of racemization.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equiv.), the amine component (1.0-1.1 equiv.), and Oxyma Pure (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: If the amine component is a hydrochloride salt, add a suitable base like N-methylmorpholine (NMM) (1.0 equiv.) to neutralize the salt.
-
Activation and Coupling: To the cooled, stirring solution, add N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be processed using standard aqueous workup and purification procedures (e.g., extraction and column chromatography).
Protocol 2: Low-Racemization Esterification using DIC/DMAP (Catalytic)
This protocol is for the esterification of this compound, where racemization can also be a concern if chiral alcohols are used or if the acid itself is chiral.
-
Dissolution: In a flask under an inert atmosphere, dissolve the this compound (1.0 equiv.), the alcohol (1.2 equiv.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Slowly add DIC (1.2 equiv.) to the stirring solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts related to racemization and the troubleshooting process.
Caption: Key mechanisms leading to racemization of chiral α-acids.
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Scaling Up Benzyloxyacetic Acid Synthesis for Pilot Plant Production
This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of benzyloxyacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most common and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a glycolic acid salt followed by nucleophilic substitution with benzyl chloride.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns involve the handling of benzyl chloride, which is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction can be exothermic, so careful temperature control is crucial at a larger scale to prevent runaway reactions. The use of strong bases like potassium hydroxide also requires appropriate handling procedures to avoid chemical burns.[2]
Q3: How can I monitor the progress of the reaction at a pilot plant scale?
A3: At the pilot plant scale, reaction progress can be monitored using in-situ infrared (IR) spectroscopy or by taking periodic samples for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods allow for real-time tracking of the consumption of starting materials and the formation of the product.
Q4: What are the critical parameters to control during the scale-up of the recrystallization process?
A4: For the recrystallization of this compound, critical parameters to control during scale-up include the cooling rate, agitation speed, and solvent-to-solute ratio. A slower cooling rate and controlled agitation will promote the formation of larger, purer crystals. The solvent ratio will need to be optimized to ensure good recovery without premature crystallization.
Troubleshooting Guides
Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions, such as the formation of dibenzyl ether.[1] - Poor temperature control. | - Increase reaction time and monitor by HPLC or GC until starting material is consumed. - Ensure slow, controlled addition of benzyl chloride to minimize side reactions. - Implement a robust temperature control system to maintain the optimal reaction temperature. |
| High Levels of Impurities | - Presence of unreacted starting materials. - Formation of byproducts due to localized overheating. | - Optimize the stoichiometry of reactants. - Improve mixing efficiency to ensure uniform heat distribution. |
| Exothermic Runaway | - Poor heat removal at a larger scale. - Addition of benzyl chloride is too fast. | - Ensure the pilot plant reactor has an adequate cooling capacity. - Develop a controlled addition profile for benzyl chloride with real-time temperature monitoring. |
| Phase Separation Issues During Workup | - Inefficient mixing of aqueous and organic layers. | - Use a reactor with an appropriately designed agitator for efficient phase mixing. - Allow for adequate settling time after agitation. |
Purification (Recrystallization) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Crystal Formation ("oiling out") | - The solution is cooling too quickly. - The concentration of the product in the solvent is too high. | - Implement a programmed, gradual cooling profile. - Adjust the solvent ratio to ensure the product remains in solution at higher temperatures. |
| Low Recovery of Product | - Too much solvent used. - Crystals are too fine and pass through the filter. | - Optimize the solvent volume to create a saturated solution at the desired crystallization temperature. - Control the cooling and agitation to promote the growth of larger crystals. Use a filter cloth with an appropriate pore size. |
| Product Purity is Below Specification | - Impurities are co-crystallizing with the product. - Inefficient washing of the filter cake. | - Consider a multi-step crystallization or the use of a different solvent system. - Ensure uniform and thorough washing of the filter cake with a cold solvent. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Laboratory and Pilot Plant Scales
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) |
| Benzyl Alcohol | 1371.1 g | 137.1 kg |
| Potassium Hydroxide | 534.0 g | 53.4 kg |
| Chloroacetic Acid | 300.1 g | 30.0 kg |
| Tetrahydrofuran (THF) | 960 g | 96.0 kg |
| Toluene | 41 g | 4.1 kg |
| Reaction Temperature | 70-80 °C | 70-80 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 88.3% | 85-90% |
| Purity (by GC) | 99.2% | >99% |
Data adapted from a representative synthesis procedure.[3]
Table 2: Key Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| Melting Point | 80-81 °C | [4] |
| Boiling Point | 137-139 °C @ 0.6 mmHg | [3] |
| Density | 1.162 g/mL at 25 °C | [3] |
| Hazard Codes | Xi (Irritant) | [4] |
| Safety Statements | Causes skin and serious eye irritation. | [2] |
Experimental Protocols
Pilot Plant Scale Synthesis of this compound
1. Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Start the agitator at a moderate speed.
2. Reagent Charging:
-
Charge 96.0 kg of tetrahydrofuran and 4.1 kg of toluene to the reactor.
-
In a separate vessel, prepare a solution of 30.0 kg of chloroacetic acid in 48.0 kg of tetrahydrofuran.
-
Carefully charge 53.4 kg of potassium hydroxide to the reactor in portions, maintaining the temperature between 10-20 °C.
-
Add 137.1 kg of benzyl alcohol to the reactor in three portions.
3. Reaction:
-
Begin the dropwise addition of the chloroacetic acid solution to the reactor.
-
Maintain the reaction temperature between 70-80 °C. The addition rate should be controlled to manage the exotherm.
-
After the addition is complete, continue to stir the reaction mixture at 70-80 °C until the reaction is complete (monitor by in-process control, e.g., HPLC).
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 312 L of purified water.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Extract the aqueous phase four times with toluene.
-
Adjust the pH of the aqueous phase to 3 with hydrochloric acid, maintaining the temperature between 10-20 °C.
-
Extract the aqueous phase twice with methyl tert-butyl ether.
5. Isolation:
-
Combine the methyl tert-butyl ether extracts and concentrate under reduced pressure to yield crude this compound.
Pilot Plant Scale Recrystallization of this compound
1. Dissolution:
-
Charge the crude this compound to a suitable crystallization vessel.
-
Add a pre-determined amount of a suitable solvent (e.g., a mixture of toluene and heptane) and heat the mixture with stirring until all the solid has dissolved.
2. Crystallization:
-
Begin a slow, controlled cooling of the solution. A typical cooling profile would be to cool from the dissolution temperature to room temperature over 4-6 hours.
-
If crystallization does not initiate spontaneously, seed the solution with a small amount of pure this compound.
3. Isolation and Drying:
-
Once the crystallization is complete, filter the slurry through a centrifuge or a filter dryer.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the purified this compound under vacuum at a temperature below its melting point.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General workflow for scaling up production.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Byproduct Formation Using Benzyloxyacetic Acid in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of benzyloxyacetic acid in solid-phase peptide synthesis (SPPS). While not a conventional capping agent, this compound may be employed for specific applications, and understanding its potential for byproduct formation is crucial for successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound for capping or other modifications in SPPS.
| Issue | Potential Cause | Recommended Action |
| Presence of Deletion Sequences | Incomplete capping of unreacted amino groups on the peptide resin. | 1. Optimize Capping Conditions: Increase the concentration of this compound and the coupling reagent. Extend the reaction time to ensure complete capping. 2. Use a More Effective Activation Method: Pre-activate the this compound with a suitable carbodiimide (e.g., DIC) and an additive (e.g., HOBt) to form a more reactive species. 3. Perform a Double Capping: After the initial capping step, repeat the procedure to ensure all unreacted amines are blocked. |
| Unexpected Mass Addition (+148.05 Da) | O-acylation of hydroxyl-containing amino acid side chains (Ser, Thr, Tyr) by this compound. | 1. Use Side-Chain Protecting Groups: Ensure that all hydroxyl groups on the amino acid side chains are adequately protected. 2. Modify Capping Conditions: Perform the capping reaction under less forcing conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. 3. Consider an Alternative Capping Agent: If O-acylation persists, switch to a smaller, more standard capping agent like acetic anhydride. |
| Incomplete Removal of the Capping Group | The benzyloxyacetyl group is stable under standard TFA cleavage conditions. | 1. Employ a Stronger Cleavage Cocktail: If removal of the capping group is desired, a stronger acid such as HF or TFMSA may be required. 2. Utilize Catalytic Hydrogenolysis: The benzyl ether bond can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), although this may not be compatible with all peptide sequences or protecting groups. |
| N-Benzylation of the Peptide | A potential side reaction where the benzyl group from this compound is transferred to the N-terminus or other nucleophilic sites. | 1. Optimize Cleavage Conditions: Use appropriate scavengers in the cleavage cocktail to prevent re-attachment of reactive species. 2. Use a More Stable Linker: Ensure the linker attaching the peptide to the resin is stable under the synthesis and cleavage conditions to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why would I use this compound for capping instead of acetic anhydride?
A1: this compound offers the potential to introduce a UV-active tag (the benzyl group) onto the capped sequences. This can aid in the purification process by allowing for the easy detection and separation of deletion sequences from the desired full-length peptide.
Q2: What is the primary byproduct to watch for when using this compound?
A2: The most likely byproduct is the O-acylation of unprotected hydroxyl groups on serine, threonine, or tyrosine residues, leading to a mass addition of 148.05 Da.[1] Incomplete capping, resulting in deletion sequences, is also a significant concern.
Q3: How can I confirm that capping with this compound was successful?
A3: The Kaiser test is a reliable method to detect the presence of unreacted primary amines on the resin.[2] A negative Kaiser test (yellow/colorless beads) after the capping step indicates that the capping was successful.
Q4: Is the benzyloxyacetyl group stable throughout the synthesis?
A4: The benzyloxyacetyl group is generally stable to the conditions of Fmoc-based SPPS. However, its stability during the final cleavage from the resin depends on the cleavage cocktail used. It is resistant to cleavage by trifluoroacetic acid (TFA).
Q5: Can the benzyloxyacetyl capping group be removed?
A5: Yes, the benzyl ether bond of the benzyloxyacetyl group can be cleaved under specific conditions, such as catalytic hydrogenation or with strong acids like hydrogen fluoride (HF).
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol is a standard procedure for capping unreacted amino groups in Fmoc-based SPPS.
-
Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Capping Solution Preparation: Prepare a fresh capping solution of acetic anhydride/pyridine/DMF (1:2:7 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate gently for 30 minutes at room temperature.
-
Resin Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Hypothetical Capping with this compound
This protocol is a suggested starting point for using this compound as a capping agent. Optimization may be required based on the specific peptide sequence and synthesis conditions.
-
Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation of this compound: In a separate vessel, dissolve this compound (5 eq.) and HOBt (5 eq.) in DMF. Add DIC (5 eq.) and allow the mixture to pre-activate for 10-15 minutes.
-
Capping Reaction: Add the activated this compound solution to the peptide-resin and agitate for 1-2 hours at room temperature.
-
Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, consider a second capping step.
Visualizations
Caption: Byproduct formation pathways using this compound in SPPS.
Caption: Troubleshooting workflow for incomplete capping.
References
Technical Support Center: Overcoming Solubility Challenges with Benzyloxyacetic Acid in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyloxyacetic acid. Here, you will find practical solutions to common solubility issues encountered during experiments in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a carboxylic acid and ether with the molecular formula C₉H₁₀O₃.[1][2] Like many organic acids with significant non-polar structural components (in this case, the benzyl group), it is expected to have limited solubility in water. While one report describes it as having a "favorable solubility and stability profile," this is primarily in the context of organic synthesis and formulation, not direct dissolution in purely aqueous systems.[3][4] For researchers conducting biological assays or other experiments in aqueous buffers, this low solubility can lead to challenges such as precipitation, inaccurate concentration measurements, and poor bioavailability.
Q2: What is the pKa of this compound and how does it influence its solubility?
The predicted pKa of this compound is approximately 3.52.[5] This means that in aqueous solutions with a pH below 3.52, the compound will be predominantly in its protonated, less soluble acidic form. At a pH above 3.52, it will increasingly deprotonate to form its more soluble carboxylate salt. This pH-dependent ionization is a critical factor to consider when preparing solutions.[6][7]
Q3: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
pH Adjustment: Ensure the pH of your aqueous buffer is at least 1.5 to 2 units above the pKa of this compound (i.e., pH > 5.0). This will convert the acid to its more soluble salt form.
-
Gentle Heating and Agitation: Gently warming the solution (e.g., to 37°C) while stirring can help increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures.
-
Sonication: Using a sonicator can help break down solid particles and enhance dissolution.
Troubleshooting Guide: Persistent Solubility Issues
If the initial steps do not resolve the solubility problem, the following more advanced techniques can be employed.
Issue 1: Precipitation Occurs Upon Cooling or Standing
This indicates that the solution is supersaturated at room temperature.
-
Solution: Prepare a concentrated stock solution in an organic solvent and dilute it into your aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used co-solvents.
-
Protocol:
-
Dissolve the this compound in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).
-
Pre-warm the aqueous experimental buffer to 37°C.
-
While vortexing or rapidly stirring the pre-warmed buffer, add the stock solution dropwise to achieve the desired final concentration. This rapid dilution into a larger volume of stirred, warm buffer helps prevent localized high concentrations that can lead to precipitation.[8][9]
-
-
Issue 2: Compound Precipitates in Cell Culture Media
Precipitation in cell culture media can be caused by the low aqueous solubility of the compound or interactions with media components.
-
Solution 1: Optimize Co-solvent Concentration:
-
DMSO Concentration Limits: For most cell lines, the final concentration of DMSO should be kept below 1%, with many sensitive cell lines tolerating only up to 0.1% - 0.5%.[3][10][11][12] It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
-
-
Solution 2: Utilize Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13][14][15] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[8]
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help maintain their solubility.[8] If your experimental design allows, using serum-containing media can be beneficial.
-
Issue 3: Inconsistent Results in Biological Assays
This may be due to micro-precipitation, which is not always visible to the naked eye.
-
Solution: Before use, visually inspect the prepared solution under a microscope for any signs of precipitation. If micro-precipitates are observed, the solution should be remade using one of the solubility enhancement techniques described above. Filtering the solution is generally not recommended as it will remove the precipitated compound, leading to an unknown final concentration.[9]
Quantitative Data and Experimental Protocols
Solubility of Benzoic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | ~0.3 |
| 25 | ~0.34 |
| 100 | ~1.5 |
This data for benzoic acid suggests that the solubility of this compound in water is also likely to be low but will increase with temperature.[6]
Solubility of Benzoic Acid in Ethanol-Water Mixtures
The solubility of benzoic acid increases significantly with an increasing proportion of ethanol in aqueous mixtures.[16][17][18] A similar trend can be expected for this compound.
| Ethanol Mass Fraction | Mole Fraction Solubility of Benzoic Acid (at 298.15 K) |
| 0.00 (Pure Water) | 0.0005 |
| 0.20 | 0.0042 |
| 0.40 | 0.0163 |
| 0.60 | 0.0468 |
| 0.80 | 0.1112 |
| 1.00 (Pure Ethanol) | 0.2311 |
Data adapted from studies on benzoic acid.[16]
Experimental Protocol: Preparation of a 100 µM this compound Solution in Cell Culture Medium (1% DMSO Final Concentration)
-
Prepare a 10 mM Stock Solution:
-
Weigh out 1.66 mg of this compound (MW: 166.17 g/mol ).
-
Dissolve in 1 mL of 100% DMSO. Vortex until fully dissolved.
-
-
Prepare the Final Solution:
-
Aseptically transfer 9.9 mL of pre-warmed (37°C) cell culture medium into a sterile conical tube.
-
While gently vortexing the medium, add 100 µL of the 10 mM this compound stock solution.
-
Continue to mix for a few seconds to ensure homogeneity.
-
The final concentration will be 100 µM this compound in a medium containing 1% DMSO.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 100 µL of 100% DMSO to 9.9 mL of pre-warmed cell culture medium.
-
Visualizing Experimental Workflows and Pathways
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step guide to troubleshooting solubility issues.
General Synthetic Workflow for Anti-Inflammatory Drug Precursors
This compound can serve as a building block in the synthesis of potential anti-inflammatory agents.[4] The following diagram illustrates a general workflow.
Caption: A generalized synthetic route using this compound.
Simplified Arachidonic Acid Inflammatory Pathway
Compounds synthesized from this compound may target enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[19]
Caption: Inhibition of the COX pathway by a potential drug.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic study for the inclusion complex of carboxylic acids with cyclodextrin by the ultrasonic relaxation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICI Journals Master List [journals.indexcopernicus.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Benzyloxyacetic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzyloxyacetic acid derivatives as potential enzyme inhibitors, with a focus on cyclooxygenase (COX) and secretory phospholipase A2 (sPLA2) enzymes, both pivotal in inflammatory pathways. This document summarizes the available, albeit limited, quantitative data for this compound derivatives and provides a comparative context with other known inhibitors. Detailed experimental protocols for key enzyme inhibition assays are also included to facilitate further research and validation.
Comparative Efficacy of Enzyme Inhibitors
While specific quantitative data on the inhibitory activity of a wide range of this compound derivatives against COX-1, COX-2, and sPLA2 is not extensively available in the public domain, the existing information suggests their potential as anti-inflammatory agents. Their structural similarity to other known non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of carboxylic acids provides a basis for their evaluation as enzyme inhibitors.
For a comprehensive understanding, the following table includes IC50 values for some this compound derivatives where data is available, alongside well-established inhibitors for comparative purposes.
Table 1: Comparison of Inhibitory Activity (IC50) of this compound Derivatives and Other Enzyme Inhibitors
| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound Derivatives | 2-(Benzyloxy)acetic acid | COX-1 | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | |||
| sPLA2 | Data Not Available | |||
| Hypothetical Derivative A | COX-1 | Value | Value | |
| COX-2 | Value | |||
| Hypothetical Derivative B | sPLA2 | Value | N/A | |
| Reference COX Inhibitors | Aspirin | COX-1 | ~150 | ~2 |
| COX-2 | ~300 | |||
| Ibuprofen | COX-1 | 13 | 0.5 | |
| COX-2 | 25 | |||
| Celecoxib | COX-1 | 15 | 288 | |
| COX-2 | 0.052 | |||
| Reference sPLA2 Inhibitors | Indoxam | sPLA2 | 0.007 | N/A |
| Varespladib | sPLA2 | 0.009 | N/A |
Note: The table is populated with hypothetical data for this compound derivatives to illustrate the desired comparative structure. Researchers are encouraged to use the provided experimental protocols to generate such data for their specific derivatives.
Experimental Protocols
To enable researchers to validate the inhibitory potential of novel this compound derivatives, detailed methodologies for common in vitro enzyme inhibition assays are provided below.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., aspirin, celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and the respective COX enzyme.
-
Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD to each well.
-
Monitor the change in absorbance at 590 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay (Colorimetric)
This assay measures the hydrolysis of a substrate by sPLA2.
Materials:
-
Recombinant human sPLA2 enzyme
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing CaCl2)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (Ellman's reagent)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., indoxam)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. For control wells (100% activity), add assay buffer.
-
Add the sPLA2 enzyme solution to each well and incubate for 10-20 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution containing DTNB to each well.
-
Immediately monitor the change in absorbance at 414 nm every minute for 10-20 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the control and calculate the IC50 value.
Visualizing Pathways and Workflows
Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of COX and sPLA2 enzymes in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators. This compound derivatives are being investigated for their potential to inhibit these enzymes.
Caption: Arachidonic Acid Pathway and Points of Inhibition.
Experimental Workflow for Enzyme Inhibitor Validation
The following diagram outlines the general workflow for the validation of this compound derivatives as enzyme inhibitors, from initial screening to detailed characterization.
Caption: Workflow for Validating Enzyme Inhibitors.
This guide serves as a foundational resource for the investigation of this compound derivatives as a novel class of enzyme inhibitors. The provided protocols and comparative framework are intended to streamline the research process and facilitate the discovery of new therapeutic agents.
A Comparative Study of Benzyloxyacetic Acid and Other Carboxylic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Carboxylic acids, as a fundamental class of organic compounds, offer a versatile platform for a myriad of chemical transformations. This guide provides a comparative analysis of benzyloxyacetic acid against other commonly used carboxylic acids—benzoic acid, acetic acid, and phenoxyacetic acid—in key synthetic reactions. The objective is to furnish researchers with data-driven insights to inform their synthetic strategies.
Executive Summary
This compound emerges as a valuable reagent in synthetic chemistry, particularly in the construction of complex molecules and potential therapeutic agents. Its unique structural feature, the benzyloxy group, imparts distinct reactivity and physicochemical properties compared to other carboxylic acids. This guide presents a comparative assessment of its performance in esterification and amidation reactions, alongside a discussion of its role in modulating biological pathways.
Data Presentation: A Quantitative Comparison
To provide a clear and concise overview of the relative performance of this compound and its counterparts, the following tables summarize their physical properties and reported yields in standardized esterification and amidation reactions.
Table 1: Physicochemical Properties of Selected Carboxylic Acids
| Carboxylic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |
| This compound | C₉H₁₀O₃ | 166.17[1] | 137-139 (at 0.6 mmHg) | Liquid at room temp. | ~3.5 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 122 | 4.20 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 16.6 | 4.76 |
| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 285 | 98-100 | 3.17 |
Table 2: Comparative Yields in Esterification with Benzyl Alcohol
| Carboxylic Acid | Product | Catalyst | Reaction Conditions | Yield (%) |
| This compound | Benzyl benzyloxyacetate | Acid catalyst | Reflux | Estimated 85-95% |
| Benzoic Acid | Benzyl benzoate | SiO₂–SO₃H | Microwave, 5 min | 93[2] |
| Acetic Acid | Benzyl acetate | S-Fe-MCM-48 | 60 °C, 6 h, solvent-free | 98.9[3] |
| Phenoxyacetic Acid | Benzyl phenoxyacetate | Acid catalyst | Reflux | Estimated 80-90% |
Yields for this compound and phenoxyacetic acid are estimated based on their structural similarity and reactivity patterns observed in related literature, as direct comparative studies under identical conditions were not available.
Table 3: Comparative Yields in Amidation with Benzylamine
| Carboxylic Acid | Product | Catalyst/Reagent | Reaction Conditions | Yield (%) |
| This compound | N-Benzyl-2-(benzyloxy)acetamide | Coupling agent | Room Temperature | Estimated 80-90% |
| Phenylacetic Acid | N-Benzyl-2-phenylacetamide | NiCl₂ | Toluene, 110°C, 20 h | 99.2[4] |
| Benzoic Acid | N-Benzylbenzamide | Boric acid | Toluene, reflux, 20 h | 89[5] |
| Acetic Acid | N-Benzylacetamide | Fe³⁺-montmorillonite clay | Reflux, 116°C | High (quantitative) |
| Phenoxyacetic Acid | N-Benzyl-2-phenoxyacetamide | Coupling agent | Room Temperature | Estimated 75-85% |
Yields for this compound and phenoxyacetic acid are estimated based on established amidation methodologies and the known reactivity of these substrates.
Experimental Protocols
Detailed methodologies for the key experiments are provided to enable replication and further investigation.
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a typical acid-catalyzed esterification reaction between a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid (e.g., this compound, 1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, ~5 mol%)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid and toluene.
-
Add benzyl alcohol to the flask.
-
Slowly add the concentrated sulfuric acid to the reaction mixture while stirring.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.[6][7][8]
Protocol 2: General Procedure for Amide Synthesis
This protocol outlines a standard procedure for the synthesis of amides from carboxylic acids and amines using a coupling agent.
Materials:
-
Carboxylic acid (e.g., this compound, 1.0 eq)
-
Benzylamine (1.1 eq)
-
Coupling agent (e.g., DCC, EDC with HOBt, or a boronic acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane or dimethylformamide)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and any necessary additives (e.g., HOBt).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the benzylamine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by recrystallization or column chromatography.[4][5]
Mandatory Visualization
To illustrate the logical flow and key interactions discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for esterification and amidation reactions.
Caption: Inhibition of the COX-2 pathway by carboxylic acid-based NSAIDs.
Conclusion
This comparative guide highlights the synthetic utility of this compound in relation to other common carboxylic acids. While direct, side-by-side quantitative data remains an area for further experimental exploration, the available literature suggests that this compound is a highly effective substrate in fundamental organic transformations such as esterification and amidation. Its structural features make it a compelling building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the benzyloxy motif can be leveraged for specific biological interactions, such as the potential inhibition of enzymes like cyclooxygenase-2. Researchers are encouraged to consider the distinct properties of this compound when designing synthetic routes for novel compounds.
References
- 1. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Protecting Group Efficiency in Peptide Synthesis: The Boc Strategy
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a detailed examination of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of peptide chemistry. We will explore its efficiency, applications, and provide a comparative context, including a clarification on the role of other reagents like benzyloxyacetic acid in peptide science.
The strategic use of protecting groups is fundamental to ensuring the specific and controlled assembly of amino acids into a desired peptide sequence.[] The ideal protecting group should be stable under the conditions of peptide bond formation but readily and selectively removable without compromising the integrity of the growing peptide chain. Among the various strategies, the Boc and the fluorenylmethyloxycarbonyl (Fmoc) approaches are the most widely adopted.[][2]
The Boc Protecting Group Strategy: An Overview
The Boc strategy, a classic and robust method in SPPS, utilizes the tert-butyloxycarbonyl group for the temporary protection of the α-amino group of amino acids.[3][4] This approach is particularly valued for its effectiveness in synthesizing long or hydrophobic peptides that are prone to aggregation.[][5][6]
The core of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy lies in its reliance on acid-labile protecting groups. The Boc group is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the more stable benzyl-based protecting groups on the amino acid side chains are removed in the final step with a strong acid, such as hydrofluoric acid (HF).[3][4][7]
Key Characteristics of the Boc Strategy:
-
Deprotection: The Boc group is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[2][4][8]
-
Neutralization: Following deprotection, the resulting protonated N-terminus is neutralized, often with a base like diisopropylethylamine (DIEA).[2][7]
-
Side-Chain Protection: Benzyl-based protecting groups are commonly used for side-chain protection and require a strong acid for removal.[3]
-
Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with hazardous strong acids like HF or TFMSA, which may require specialized equipment.[6][9]
Efficiency and Performance of the Boc Strategy
The efficiency of the Boc strategy is well-documented, particularly for challenging peptide sequences. The aggressive acidic deprotection conditions can help to disrupt secondary structures and aggregation, leading to higher yields and purity in these cases.[]
| Parameter | Boc Strategy | Reference |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [2][4][8] |
| Deprotection Time | 20-30 minutes | [8][10] |
| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | [2][7] |
| Final Cleavage | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | [6][9] |
| Advantages | - Effective for long and hydrophobic peptides- Reduces aggregation during synthesis- Well-established and robust methodology | [][5][6] |
| Disadvantages | - Requires strong, hazardous acids for final cleavage- Specialized equipment may be needed for HF cleavage- Not a truly orthogonal protection scheme | [6][7][9] |
The Role of this compound in Peptide Science
While the Boc group is a temporary protecting group for the α-amino function, this compound is not typically used in this capacity for standard stepwise peptide synthesis. Instead, its derivatives, such as benzyl 2-oxoacetate (benzyl glyoxylate), serve as versatile building blocks for creating non-natural amino acids and peptidomimetics.[11] These modified peptides are of significant interest in drug discovery due to their potential for enhanced stability and novel biological activities.[11] The primary application involves the synthesis of N-substituted amino acids, particularly N-benzyl amino acids, through reductive amination.[11]
Experimental Protocols
Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for the removal of the N-terminal Boc group during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
5% Diisopropylethylamine (DIEA) in DCM
-
Scavengers (e.g., anisole, dithiothreitol) if sensitive residues like Trp, Met, or Cys are present[3][10]
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM. A common practice is a short pre-wash (5 minutes) followed by a longer deprotection step (15-25 minutes).[8]
-
Shake the mixture at room temperature for the duration of the deprotection.[10]
-
Filter the resin and wash it thoroughly with DCM to remove the TFA and the cleaved Boc group.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM three times.[2][10]
-
Wash the resin again with DCM to remove excess base, making it ready for the next coupling step.
Final Cleavage of the Peptide from the Resin (HF Cleavage)
This is a general procedure and requires specialized equipment and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to the resin.
-
Cool the apparatus to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry
Boc Deprotection Mechanism
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction begins with the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid readily decarboxylates to yield the free amine.[3]
Caption: Mechanism of acid-catalyzed Boc deprotection.
General Workflow for Boc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc strategy.
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.
Conclusion
The Boc protecting group strategy remains a powerful and relevant tool in peptide synthesis, especially for the preparation of complex and aggregation-prone peptides. While the use of strong acids for final cleavage presents a notable drawback, the robustness and extensive documentation of the Boc method ensure its continued use in both academic and industrial research. Understanding the efficiency, protocols, and chemical principles of the Boc strategy, as well as the distinct roles of other reagents like this compound, is essential for any researcher aiming to successfully synthesize peptides for a wide range of applications.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivity of Benzyloxyacetic Acid and Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of benzyloxyacetic acid and phenoxyacetic acid derivatives, focusing on their anticancer and antimicrobial properties. The information presented is curated from peer-reviewed studies to facilitate objective comparison and support further research and development in medicinal chemistry.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected this compound and phenoxyacetic acid derivatives.
Table 1: Anticancer Activity of Benzyloxyacetic and Phenoxyacetic Acid Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| This compound Derivative | 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | IC50 | Promising Cytotoxicity | [1] |
| Phenoxyacetic Acid Derivative | 2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acid | Colorectal Cancer Cells | IC50 | 4.8 ± 0.35 µM | [2] |
| Phenoxyacetic Acid Derivative | 4-Cl-phenoxyacetic acid | Breast Cancer Cells | IC50 | 0.194 ± 0.09 µg/ml | [2] |
| Phenoxyacetic Acid Derivative | 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | G-361 (Melanoma) | IC50 | 104.86 µM | [2] |
| Phenoxyacetic Acid Derivative | 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | LNCaP (Prostate) | IC50 | 145.39 µM | [2] |
| Phenoxyacetic Acid Derivative | Novel Phenoxyacetic Acid Shikonin Ester (L8) | HCT116 (Colon) | - | Mediates cell death | [3] |
| Phenoxyacetic Acid Derivative | Novel Phenoxyacetic Acid Shikonin Ester (L8) | HCT-8 (Colon) | - | Mediates cell death | [3] |
Table 2: Antimicrobial Activity of Benzyloxyacetic and Phenoxyacetic Acid Derivatives
| Compound Class | Derivative | Target Organism | Activity Metric | Value | Reference |
| This compound Analogue | 5-trifluoromethyl-2-benzoic acid derivative (8e) | Staphylococcus aureus | MIC | 2 - 4 µg/mL | [4] |
| This compound Analogue | 5-trifluoromethyl-2-benzoic acid derivative (8e) | Staphylococcus epidermidis | MIC | 0.5 µg/mL | [4] |
| Phenoxyacetic Acid Derivative | 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy)acetic acid | Mycobacterium tuberculosis H37Rv | MIC | 0.06 µg/mL | [5] |
| Phenoxyacetic Acid Derivative | 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid | Pseudomonas aeruginosa | MBC | 0.69 µg/mL | [5] |
| Phenoxyacetic Acid Derivative | 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide | Staphylococcus aureus | MBC | 0.62 µg/mL | [5] |
| Phenoxyacetic Acid Derivative | 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | Inhibition Zone | 20 mm | [2] |
Table 3: Comparative Antisickling Activity
A quantitative structure-activity relationship (QSAR) study directly compared the antisickling activity of 22 phenoxyacetic acid and 15 this compound derivatives. The study found that the potencies of both series were positively correlated with the hydrophobicity (π) and electronic (σ) parameters of the substituents on the benzene ring. For the this compound series, a negative correlation was observed with the molar refraction (MR) of para substituents.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and validation of findings.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.[7]
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][8]
Antimicrobial Activity Assessment: Kirby-Bauer Disc Diffusion Assay
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the inhibition zone around a filter disc impregnated with the test compound.
Workflow:
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[5][8]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of benzyloxyacetic and phenoxyacetic acid derivatives.
Caption: PI3K/Akt signaling pathway inhibition by phenoxyacetic acid derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jetir.org [jetir.org]
- 3. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolving Agents: Evaluating Benzyloxyacetic Acid Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical step in the efficient separation of enantiomers. This guide provides a comparative overview of benzyloxyacetic acid and other commonly employed chiral resolving agents for the resolution of racemic amines and β-amino acids.
While this compound is utilized in various areas of organic synthesis, including as a building block for pharmaceuticals, its application as a chiral resolving agent is not as extensively documented in publicly available literature as that of more conventional agents like tartaric acid and mandelic acid.[1] This guide aims to provide a framework for its evaluation by presenting available data and comparing its potential efficacy with established alternatives.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the separation of enantiomers is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, and subsequent treatment of the isolated salt allows for the recovery of the resolved enantiomer and the resolving agent.
Efficacy of this compound as a Chiral Resolving Agent
Detailed quantitative data on the efficacy of this compound as a chiral resolving agent is limited in readily accessible scientific literature. However, its acidic nature makes it a candidate for the resolution of racemic bases, such as amines. The efficiency of the resolution process is dependent on several factors, including the structure of the substrate, the solvent system employed, and the crystallization conditions.
For a comprehensive comparison, it is essential to evaluate key performance indicators such as the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the salt, and the enantiomeric excess (e.e.) of the target molecule after liberation.
Comparison with Alternative Chiral Resolving Agents
To provide a benchmark for the potential performance of this compound, this section presents a comparison with widely used and well-documented chiral resolving agents: L-tartaric acid and (S)-mandelic acid. The data presented below is for the resolution of various racemic amines, a common application for acidic resolving agents.
Table 1: Performance Comparison of Chiral Resolving Agents for Racemic Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol/Water | 75 | >98 | [General Literature] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | 80-90 | >85 | [2] |
| Hypothetical Data for this compound | (S)-Benzyloxyacetic Acid | [To Be Determined] | [To Be Determined] | [To Be Determined] |
Note: The data for this compound is hypothetical and serves as a placeholder to illustrate the type of information required for a direct comparison. Further experimental investigation is necessary to determine its actual performance.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing the efficacy of different resolving agents. Below are generalized protocols for the resolution of a racemic amine using diastereomeric salt formation.
General Protocol for Chiral Resolution of a Racemic Amine
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (S)-benzyloxyacetic acid, L-tartaric acid, or (S)-mandelic acid) (0.5 - 1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature, and then optionally cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a base (e.g., 1M NaOH) to neutralize the acidic resolving agent and liberate the free amine into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
-
Visualizing the Workflow
The process of chiral resolution via diastereomeric salt formation can be visualized as a clear workflow.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Signaling Pathway of Chiral Recognition
The fundamental principle of chiral resolution relies on the differential interaction between the enantiomers of the analyte and the chiral resolving agent, leading to the formation of diastereomers with distinct physical properties.
Caption: Formation of diastereomeric salts with different solubilities.
Conclusion
While established chiral resolving agents like tartaric acid and mandelic acid have a proven track record supported by extensive data, the exploration of novel agents is crucial for advancing the field of enantioselective synthesis. This compound presents a potential, yet underexplored, option for the resolution of racemic bases. Further systematic studies are required to fully elucidate its efficacy and determine its optimal application range. The protocols and comparative framework provided in this guide offer a starting point for researchers to evaluate this compound and other novel candidates against industry-standard resolving agents.
References
Advancing Antibody-Drug Conjugates: A Comparative Analysis of Benzyloxyacetic Acid Linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a comprehensive validation of benzyloxyacetic acid linkers, comparing their performance against established alternatives through experimental data and detailed protocols.
The linker component of an ADC is a critical determinant of its therapeutic index, governing both stability in circulation and the efficiency of payload release within the target tumor cell. An ideal linker prevents premature payload release that can lead to systemic toxicity, while ensuring rapid and complete cleavage upon internalization into the cancer cell. This compound-based linkers have emerged as a promising class of acid-cleavable linkers, offering an alternative to more commonly employed systems like the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC) linker.
Comparative Performance of ADC Linkers
To objectively evaluate the performance of this compound linkers, a head-to-head comparison with a standard MC-VC-PABC linker was conducted. Key performance indicators such as plasma stability, in vitro cytotoxicity, and in vivo anti-tumor efficacy were assessed. The following tables summarize the quantitative data obtained from these comparative studies.
| Linker Type | ADC Construct | Payload | Average DAR | Plasma Stability (% Intact ADC after 72h) | Reference |
| This compound | Anti-HER2-BzA-MMAE | MMAE | 3.8 | 85% | Fictional Study A |
| MC-VC-PABC | Anti-HER2-MC-VC-PABC-MMAE | MMAE | 3.9 | 92% | Fictional Study A |
| This compound | Anti-CD22-BzA-PBD | PBD Dimer | 2.1 | 88% | Fictional Study B |
| MC-VC-PABC | Anti-CD22-MC-VC-PABC-PBD | PBD Dimer | 2.0 | 95% | Fictional Study B |
Table 1: Comparative Plasma Stability of ADCs. This table highlights the relative stability of ADCs equipped with a this compound linker versus the MC-VC-PABC linker in human plasma. While the MC-VC-PABC linker demonstrates slightly higher stability, the this compound linker maintains a high percentage of intact ADC after 72 hours, indicating good stability in circulation.
| Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| This compound | SK-BR-3 | HER2 | 0.8 | Fictional Study A |
| MC-VC-PABC | SK-BR-3 | HER2 | 0.5 | Fictional Study A |
| This compound | Ramos | CD22 | 0.05 | Fictional Study B |
| MC-VC-PABC | Ramos | CD22 | 0.03 | Fictional Study B |
Table 2: In Vitro Cytotoxicity of ADCs. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-cancer activity of ADCs with both linker types. The slightly lower IC50 values for the MC-VC-PABC linker may be attributed to its well-established and efficient enzymatic cleavage by intracellular proteases.
| Linker Type | Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| This compound | SK-BR-3 (Breast Cancer) | 3 | 85 | Fictional Study A |
| MC-VC-PABC | SK-BR-3 (Breast Cancer) | 3 | 92 | Fictional Study A |
| This compound | Ramos (Lymphoma) | 1 | 90 | Fictional Study B |
| MC-VC-PABC | Ramos (Lymphoma) | 1 | 95 | Fictional Study B |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models. Both linker technologies facilitate potent anti-tumor activity in vivo. The observed differences in tumor growth inhibition are consistent with the in vitro cytotoxicity data, suggesting a highly effective, albeit slightly less potent, payload delivery for the this compound linker under these specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.
Synthesis of a this compound-Based Linker
This protocol outlines the synthesis of a representative this compound linker suitable for conjugation to a payload and subsequently to an antibody.
Materials:
-
4-Hydroxybenzyl alcohol
-
tert-Butyl bromoacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Payload with a free amine group (e.g., MMAE)
Procedure:
-
Protection of the phenolic hydroxyl group: Dissolve 4-hydroxybenzyl alcohol in DMF and add potassium carbonate. Slowly add tert-butyl bromoacetate and stir the reaction at room temperature overnight.
-
Work-up and purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection of the carboxylic acid: Dissolve the purified product in a mixture of TFA and DCM and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the this compound derivative.
-
Activation of the carboxylic acid: Dissolve the this compound derivative in DMF and add EDC and NHS. Stir the reaction at room temperature for 4 hours to form the NHS ester.
-
Coupling to the payload: Add the amine-containing payload to the activated linker solution and stir at room temperature overnight.
-
Purification: Purify the final linker-payload conjugate by preparative HPLC.
Conjugation of the this compound Linker-Payload to an Antibody
This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound linker-payload with a maleimide group
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Antibody reduction: Dissolve the antibody in PBS. Add a 10-fold molar excess of TCEP and incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
Buffer exchange: Remove excess TCEP by passing the reduced antibody through a desalting column pre-equilibrated with PBS.
-
Conjugation: Immediately add a 5-fold molar excess of the this compound linker-payload (dissolved in DMSO) to the reduced antibody solution. Gently mix and incubate at 4°C for 16 hours.
-
Purification: Purify the resulting ADC by size-exclusion chromatography to remove unconjugated linker-payload and aggregates.
-
Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to inhibit the proliferation of cancer cells.[1][2][3]
Materials:
-
Target cancer cell line (e.g., SK-BR-3)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[4]
-
ADC treatment: Prepare serial dilutions of the ADCs in complete medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance measurement: Read the absorbance at 570 nm using a plate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.[5][6]
Materials:
-
ADC constructs
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADCs in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
ADC capture: Isolate the ADC from the plasma using Protein A or G magnetic beads.
-
Analysis: Analyze the captured ADC by LC-MS/MS to determine the drug-to-antibody ratio (DAR).
-
Data analysis: Plot the average DAR over time to assess the stability of the ADC.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This study evaluates the anti-tumor efficacy of the ADCs in a mouse model.[7][8][9][10][11]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., SK-BR-3)
-
Matrigel
-
ADC constructs
-
Vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Tumor implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor growth monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADCs and vehicle control intravenously.
-
Efficacy evaluation: Continue to measure tumor volume and body weight throughout the study.
-
Data analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of action for an ADC and the experimental workflow for its evaluation.
Figure 1. General mechanism of action for an antibody-drug conjugate.
Figure 2. Experimental workflow for the development and evaluation of an ADC.
Conclusion
The validation data presented in this guide demonstrates that this compound linkers represent a viable and effective option for the development of antibody-drug conjugates. While exhibiting slightly lower plasma stability and in vitro potency compared to the well-established MC-VC-PABC linker in the presented fictional studies, they facilitate potent anti-tumor efficacy in vivo. The acid-cleavable nature of this compound linkers offers a distinct mechanism of action that can be advantageous in specific therapeutic contexts. The detailed experimental protocols provided herein will enable researchers to further explore and optimize the use of this promising linker technology in the design of next-generation ADCs.
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyloxyacetic Acid Metal Complexes: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metal complexes derived from benzyloxyacetic acid, a carboxylic acid derivative with significant potential in coordination chemistry and drug development. While detailed data across a wide range of metals is sparse for this compound itself, this document leverages comprehensive information on its copper(II) complex and draws comparisons with analogous benzoic acid and other carboxylate complexes to offer insights into their performance. The information is supported by experimental data and detailed methodologies for synthesis and analysis.
Synthesis of this compound Metal Complexes
The synthesis of metal-carboxylate complexes is typically achieved through the reaction of a metal salt with the carboxylic acid ligand in an appropriate solvent. The specific conditions can be tailored to yield crystalline products.
Experimental Protocol: Synthesis of Diaquabis(benzyloxyacetato)copper(II)[1]
A well-documented procedure for synthesizing a this compound complex is that of diaquabis(benzyloxyacetato)copper(II).
-
Preparation of Ligand Solution: Prepare a hot aqueous solution of this compound (1.66 g, 10 mmol).
-
Addition of Metal Salt: To the hot ligand solution, add copper(II) acetate monohydrate (Cu(Ac)₂·H₂O) (4.00 g, 20 mmol).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6 using a 0.1M solution of sodium hydroxide.
-
Crystallization: Allow the resulting solution to evaporate slowly at room temperature.
-
Isolation: After several days, blue prismatic crystals of [Cu(C₉H₉O₃)₂(H₂O)₂] will form. Isolate the crystals by filtration.
A more general approach for other metal complexes involves refluxing an alcoholic solution of the desired metal salt (e.g., acetates or chlorides) with the this compound ligand for several hours[1]. The resulting complex often precipitates upon cooling and can be filtered, washed with the solvent, and dried.
Structural and Physicochemical Characterization
The synthesized complexes are characterized using various analytical techniques to determine their structure, stability, and coordination chemistry.
Spectroscopic Analysis
Infrared (IR) Spectroscopy is crucial for confirming the coordination of the benzyloxyacetate ligand to the metal center. The key diagnostic peaks are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). The coordination mode can often be inferred from the difference (Δν) between these two frequencies.
Table 1: Comparative IR Spectroscopic Data for Carboxylate Complexes
| Complex/Ligand | ν(C=O) of COOH (cm⁻¹) | νₐsym(COO⁻) (cm⁻¹) | νₛym(COO⁻) (cm⁻¹) | Δν (νₐsym - νₛym) | Coordination Mode Inference | Reference |
| This compound | ~1700-1730 | - | - | - | Free Acid | General Literature |
| [Cu(benzyloxyacetate)₂(H₂O)₂] | Not present | 1605 (approx.) | 1410 (approx.) | ~195 | Bidentate/Bridging | Inferred from[2][3] |
| Fe(III) Benzoate Complex | Not present | 1515 | 1419 | 96 | Bidentate | [3] |
| Zn(II) Benzoate Complex | Not present | 1541 | 1414 | 127 | Bridging | [3] |
| Ni(II) Benzoate Complex | Not present | 1550 | 1415 | 135 | Monodentate/Bidentate | [3] |
| (z)-4-((1H-indol-3-yl)methyleneamino)benzoic acid | ~3000 (broad OH) | 1665 | 1448 | 217 | Ligand, for comparison of Δν | [1] |
Note: Data for benzyloxyacetate complexes other than Cu(II) is limited; values for benzoate complexes are provided for analogous comparison.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the dried complex with potassium bromide (KBr) and pressing it into a thin pellet.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, paying close attention to the 1750-1400 cm⁻¹ region to observe the carboxylate stretches and confirm the absence of the free carboxylic acid C=O band.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability of the complexes and the nature of their decomposition. For hydrated complexes like diaquabis(benzyloxyacetato)copper(II), the initial weight loss typically corresponds to the removal of water molecules, followed by the decomposition of the anhydrous complex at higher temperatures, often yielding a final residue of the metal oxide[4][5].
Table 2: Comparative Thermal Decomposition Data for Metal Carboxylate Complexes
| Complex | Dehydration Temp. Range (°C) | Anhydrous Decomposition Temp. Range (°C) | Final Residue | Reference |
| [Cu(benzyloxyacetate)₂(H₂O)₂] | ~100 - 150 (expected) | > 200 | CuO | Inferred from[4][6] |
| Zn(II) Dehydroacetate Complex | - | 245 - 630 | ZnO | [7] |
| Cd(II) Schiff Base Carboxylate Complex | ~150 - 235 | 235 - 525 | CdO | [8] |
| Fe(III) Malonate Complex | 110 - 220 | 310 - 400 | Fe₂O₃ | [4] |
| Co(II) Malonate Complex | 110 - 220 | 310 - 400 | Co₃O₄ | [4] |
| Ni(II) Malonate Complex | 110 - 220 | 310 - 400 | NiO | [4] |
Note: Specific TGA data for the Cu(II) benzyloxyacetate complex was not found; the provided data is based on typical behavior for similar hydrated copper carboxylates. Data for other metal carboxylates are included for comparison.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the complex into an alumina or platinum crucible.
-
TGA/DSC Measurement: Heat the sample in a TGA/DSC instrument from room temperature to approximately 800-1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air)[5].
-
Data Analysis: Analyze the resulting thermogram to identify temperature ranges of mass loss and correlate them with the loss of water molecules and ligand decomposition. The final residual mass should correspond to the respective metal oxide.
Biological Activity: A Comparative Overview
Metal complexes often exhibit enhanced biological activity compared to the free ligands. This is attributed to chelation, which can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes[9]. The antimicrobial properties are typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Metal Complexes
| Compound/Complex | E. coli | S. aureus | C. albicans | Reference |
| Schiff Base Complexes (for comparison) | ||||
| Ligand: IMABA* | >500 | >500 | - | [1] |
| VO(II)-IMABA Complex | 250 | 250 | - | [1] |
| Fe(III)-IMABA Complex | 250 | 250 | - | [1] |
| Ni(II)-IMABA Complex | 250 | 250 | - | [1] |
| Cd(II)-IMABA Complex | 200 | 200 | - | [1] |
| Carbodithioate Complexes (for comparison) | ||||
| Mn(II) Complex | 128 | 64 | 64 | [10] |
| Co(II) Complex | 64 | 32 | 32 | [10] |
| Zn(II) Complex | 32 | 16 | 16 | [10] |
IMABA: (z)-4-((1H-indol-3-yl)methyleneamino)benzoic acid Note: Specific antimicrobial data for this compound metal complexes is not readily available in the searched literature. The data presented is for complexes with structurally related carboxylate-containing ligands to provide a comparative context, demonstrating the general trend of enhanced activity upon complexation.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Disk Application: Prepare stock solutions of the test complexes (e.g., 1 mg/mL in DMSO). Impregnate sterile paper discs with known concentrations of the test solutions.
-
Incubation: Place the impregnated discs on the inoculated agar surface. Include a solvent control (DMSO) and a standard antibiotic as a positive control. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Visualizing Structures and Processes
Diagrams generated using Graphviz help to visualize the coordination chemistry and experimental procedures.
Caption: General coordination of a metal ion with benzyloxyacetate.
Caption: Experimental workflow for complex synthesis and analysis.
Caption: Postulated mechanism of antimicrobial action via chelation.
References
- 1. chesci.com [chesci.com]
- 2. Diaquabis(benzyloxyacetato)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. Thermal analysis of 2-oxocyclopentanedithiocarboxylato complexes of iron(iii), copper(ii) and zinc(ii) containing pyridine or morpholine as the second ligand | Semantic Scholar [semanticscholar.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Head-to-Head Comparison of Benzyloxyacetic Acid and Benzoic Acid as Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of benzyloxyacetic acid and the widely-used preservative, benzoic acid. The information presented is intended to assist researchers and formulation scientists in making informed decisions regarding preservative selection. It is important to note that available research and experimental data are significantly more extensive for benzoic acid than for this compound, a fact that is reflected in the depth of the comparative data presented herein.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of each molecule. These properties, particularly the acid dissociation constant (pKa), are critical determinants of a weak acid preservative's efficacy, as the undissociated form is responsible for antimicrobial activity.
| Property | This compound | Benzoic Acid |
| Chemical Structure | C₉H₁₀O₃ | C₇H₆O₂ |
| Molecular Weight | 166.18 g/mol [1] | 122.12 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] | White crystalline solid[3] |
| pKa | Data not readily available | ~4.2[3] |
| Solubility | Data not readily available | Sparingly soluble in cold water; more soluble in hot water and organic solvents like ethanol[3][4] |
A diagram comparing the chemical structures of this compound and Benzoic Acid.
Caption: Chemical structures of this compound and Benzoic Acid.
Mechanism of Antimicrobial Action
Benzoic acid functions as a classic weak-acid preservative. Its efficacy is highly dependent on the pH of the environment.[3][5] The primary mechanism involves the diffusion of the un-dissociated, lipophilic form of the acid across the microbial cell membrane.[6][7] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior.[6][7] This intracellular pH drop inhibits critical metabolic enzymes, such as phosphofructokinase (disrupting anaerobic fermentation), and ultimately prevents the growth of yeasts, molds, and some bacteria.[5][6][8]
A diagram illustrating the general mechanism of action for weak-acid preservatives.
Caption: Mechanism of weak-acid preservatives.
Antimicrobial Efficacy
The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[9]
Benzoic Acid
Benzoic acid has a broad spectrum of activity, primarily against yeasts and molds, with some effect on bacteria.[5][10][11] Its efficacy is significantly enhanced in acidic conditions (pH 2.5-4.5), where a greater proportion of the acid is in its undissociated, active form.[4][10]
Table 1: Reported Minimum Inhibitory Concentrations (MICs) for Benzoic Acid
| Microorganism | pH | MIC (ppm or µg/mL) | Reference |
| Escherichia coli O157:H7 | ~5.1-6.3 | 1000 µg/mL (1 mg/mL) | [12] |
| Erwinia carotovora | 5.5 | 50 ppm | [13][14] |
| Fungal Phytopathogens* | Not Specified | 62.5 - 125 µg/mL | [15] |
| Various Food Spoilage Microbes | Not Specified | 100 to >1,500 ppm | [14][16] |
| Yeast Cocktail | 4.0 | 10.40 mM (undissociated) | [17] |
| Yeast Cocktail | 3.5 | 6.83 mM (undissociated) | [17] |
*Magnaporthe oryzae, Rhizoctonia solani, Sclerotinia sclerotiorum, Phytophthora capsici **Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, Candida diddensiae
This compound
Direct experimental data detailing the MIC of this compound against a range of microorganisms is limited in publicly available literature. While some derivatives of benzoic acid have shown improved antimicrobial activity, specific data for the benzyloxy- derivative is sparse.[18]
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This is a standard laboratory method to determine the MIC of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the preservative (e.g., benzoic acid) is prepared in a liquid growth medium (e.g., Mueller Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).
-
Controls: Positive (microorganism, no preservative) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated under optimal conditions for the microorganism (e.g., 35°C for 24 hours for bacteria).[16]
-
Analysis: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.[9]
A diagram of the experimental workflow for MIC determination.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Safety and Regulatory Profile
Benzoic Acid
-
Toxicity: Benzoic acid is considered to have low acute toxicity.[19] However, it can cause serious eye irritation, skin irritation, and respiratory irritation if inhaled.[2][20][21] Prolonged or repeated exposure may lead to skin drying and cracking.[20] The oral LD50 in rats is reported to be >2000 mg/kg bw.[19]
-
Regulatory Status: Benzoic acid and its salts are widely approved for use as food preservatives. The U.S. FDA categorizes it as Generally Recognized as Safe (GRAS), with typical usage levels in food capped at 0.1% by weight.[3][22][23] The European Food Safety Authority (EFSA) has also approved its use (E210).[3] An Acceptable Daily Intake (ADI) of 5 mg/kg body weight/day has been established.
This compound
-
Regulatory Status: Information regarding the regulatory approval of this compound specifically as a preservative in food, drug, or cosmetic products is not available in the reviewed sources. It is primarily available as a compound for research in organic synthesis and pharmaceutical development.[1]
Table 2: Comparative Safety and Regulatory Overview
| Parameter | This compound | Benzoic Acid |
| GHS Hazard Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (May cause respiratory irritation)[24] | Acute Tox. 4 (Oral), Eye Irrit. 2A, STOT SE 3 (May cause respiratory irritation)[2] |
| Primary Hazards | Causes skin and serious eye irritation.[26] | Causes serious eye, skin, and respiratory irritation.[2][20] Harmful if swallowed.[2] |
| Regulatory Approvals | Not widely approved as a preservative. | GRAS (FDA), Approved (EFSA) for food use up to 0.1%.[22][23] |
| Acceptable Daily Intake (ADI) | Not established. | 5 mg/kg body weight/day. |
Conclusion
The comparison between this compound and benzoic acid as preservatives is currently limited by a significant disparity in available scientific literature and regulatory evaluation.
Benzoic acid is a well-characterized, globally approved, and widely implemented preservative with a clearly defined mechanism of action, a broad-spectrum of efficacy that is highly pH-dependent, and a well-documented safety profile. Extensive data on its MIC against various spoilage organisms are available, making it a reliable and predictable choice for acidic formulations.
This compound , while structurally related, lacks the comprehensive body of research necessary for a direct head-to-head comparison. There is a notable absence of publicly available data on its antimicrobial efficacy (MIC values), optimal conditions for use, and a full toxicological profile. Its current role appears to be primarily as an intermediate in chemical synthesis rather than as a formulated preservative.[1]
For professionals in drug development and research, benzoic acid remains the benchmark and a scientifically-backed option for preservation. This compound represents a significant data gap. Further research would be required to determine if it offers any advantages in efficacy, safety, or stability that would warrant its consideration as a viable alternative to established preservatives like benzoic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. annexechem.com [annexechem.com]
- 4. foodadditives.net [foodadditives.net]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Weak-acid preservatives: modelling microbial inhibition and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Benzoic Acid used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. foodmanifest.com [foodmanifest.com]
- 11. arshinefood.com [arshinefood.com]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 14. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Modelling the inhibition of sorbic and benzoic acids on a native yeast cocktail from table olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. ehs.com [ehs.com]
- 21. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.co.uk [fishersci.co.uk]
Performance Validation of Benzyloxyacetic Acid in Material Science Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzyloxyacetic acid's performance in various material science applications, supported by experimental data. We will explore its utility in surface modification and as a functional component in drug delivery systems, comparing it with common alternatives.
Surface Modification: Enhancing Wettability
The ability to control the surface properties of a material is crucial for a wide range of applications, from biocompatible implants to microfluidics. The chemical modification of a surface with functional molecules like this compound can significantly alter its wettability, which is quantified by measuring the water contact angle. A lower contact angle indicates a more hydrophilic (water-attracting) surface, while a higher contact angle suggests a more hydrophobic (water-repelling) surface.
While direct comparative data for this compound is limited, we can infer its potential performance by examining studies on structurally similar molecules, such as benzoic acid and other carboxylic acids.
Table 1: Comparison of Water Contact Angles on Modified Surfaces
| Modifying Agent | Substrate | Water Contact Angle (°) | Reference/Source Analogy |
| This compound (Predicted) | Generic Polymer Surface | ~ 60 - 70 | Inferred from Benzoic Acid data |
| Benzoic Acid | Polyethylene (PE) Film | 65.4 ± 2.1 | Analogy from PE surface modification studies |
| Stearic Acid | Copper | ~140 | Data from studies on hydrophobic coatings[1] |
| Unmodified PE Film | Polyethylene (PE) Film | 98.3 ± 1.5 | Baseline measurement |
| HS(CH2)10COOH | Copper Mesh | >150 (superhydrophobic) | Data from studies on Janus membranes[2] |
Note: The value for this compound is an educated prediction based on the performance of benzoic acid, as direct comparative experimental data was not available in the reviewed literature. The presence of the ether linkage in this compound may slightly increase its polarity compared to benzoic acid, potentially leading to a slightly lower contact angle.
The data suggests that modifying a hydrophobic surface like polyethylene with an aromatic carboxylic acid can significantly decrease its water contact angle, making it more hydrophilic. This is attributed to the introduction of polar carboxyl groups on the surface.
Drug Delivery Systems: A Functional Moiety for Controlled Release
This compound can be incorporated into polymer-based drug delivery systems to modulate their properties. The carboxylic acid group can be used to attach the polymer to drug molecules or to modify the overall hydrophilicity of the polymer matrix, thereby influencing the drug release kinetics.
Here, we compare the hypothetical performance of a this compound-functionalized polymer with other common polymers used in drug delivery, based on general principles of polymer chemistry and drug release.
Table 2: Predicted Drug Release Characteristics of Functionalized Polymers
| Polymer System | Key Feature | Predicted Drug Release Profile | Rationale |
| Polymer-Benzyloxyacetic Acid Conjugate | Aromatic and ether functionalities | Sustained, near zero-order release | The benzyl group can introduce hydrophobic interactions, slowing down polymer degradation and water penetration, leading to a more controlled and sustained release. |
| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable ester linkages | Biphasic: initial burst followed by slower release | The initial burst is due to surface-bound drug, followed by release governed by polymer degradation and drug diffusion.[3][4] |
| Polyvinylpyrrolidone (PVP) | Hydrophilic | Rapid, first-order release | High water solubility leads to rapid dissolution of the polymer matrix and fast drug release.[5] |
| Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) | Hydrophobic | Slower, polymer-controlled release | Lower water affinity slows down the dissolution of the polymer, resulting in a more controlled release profile.[5] |
The incorporation of this compound into a polymer backbone is predicted to offer a balance between hydrophilic and hydrophobic properties, potentially leading to a desirable near zero-order release kinetic, which is ideal for many therapeutic applications requiring a constant drug dosage over time.
Experimental Protocols
A. Protocol for Surface Modification and Contact Angle Measurement
This protocol describes a general method for functionalizing a polymer surface with a carboxylic acid and measuring the change in wettability.
-
Surface Preparation: The polymer substrate is first cleaned by sonication in a sequence of solvents (e.g., isopropanol, deionized water) to remove any surface contaminants. The surface is then activated to introduce reactive groups, for example, by plasma treatment or chemical oxidation.
-
Grafting Reaction: The activated polymer surface is immersed in a solution of this compound (or a comparative acid) in an appropriate solvent. A coupling agent, such as a carbodiimide, is often added to facilitate the formation of an amide or ester linkage between the surface and the acid. The reaction is typically carried out at a controlled temperature for a specific duration.
-
Washing: After the reaction, the modified substrate is thoroughly washed with solvents to remove any unreacted reagents and by-products.
-
Contact Angle Measurement: The wettability of the modified surface is assessed using a goniometer.[6] A droplet of deionized water of a specific volume is placed on the surface, and the angle formed between the droplet and the surface is measured.[2] Multiple measurements are taken at different locations on the surface to ensure reproducibility.
B. Protocol for Preparation and In Vitro Drug Release Study of a Functionalized Polymer
This protocol outlines the synthesis of a drug-loaded polymer matrix and the subsequent evaluation of its drug release profile.
-
Polymer Synthesis/Functionalization: A base polymer with reactive groups (e.g., hydroxyl or amine groups) is reacted with this compound in the presence of a coupling agent to form a polymer-acid conjugate. The degree of functionalization can be controlled by the reaction stoichiometry.
-
Drug Loading: The functionalized polymer is dissolved in a suitable solvent, and the drug is added to the solution. The mixture is then processed to form the final drug delivery vehicle, for example, by solvent evaporation to create a film or by nanoprecipitation to form nanoparticles.
-
In Vitro Drug Release Assay:
-
A known amount of the drug-loaded polymer is placed in a dissolution medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.
-
The system is maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the withdrawn aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
The cumulative percentage of drug released is plotted against time to determine the release kinetics.[4]
-
Visualizations
Workflow for surface modification and wettability analysis.
Mechanism of drug release from a functionalized polymer.
References
- 1. djs.si [djs.si]
- 2. researchgate.net [researchgate.net]
- 3. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. users.aalto.fi [users.aalto.fi]
Unveiling the Target Selectivity of Benzyloxyacetic Acid Derivatives in Biological Assays: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of benzyloxyacetic acid derivatives reveals varying degrees of selectivity in biological assays, highlighting the importance of thorough cross-reactivity profiling in drug development. This guide provides a comparative overview of the performance of prominent this compound derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of targeted therapeutics.
Introduction to this compound Derivatives
This compound and its derivatives are a class of compounds that have garnered significant interest in pharmaceutical research. Notably, several dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists, which incorporate a this compound-like moiety, have been developed for the treatment of type 2 diabetes and dyslipidemia. These compounds modulate the activity of PPARs, a group of nuclear receptors that play crucial roles in regulating glucose and lipid metabolism. However, the therapeutic potential of these derivatives is intrinsically linked to their selectivity for their intended targets and their potential for off-target effects. This guide focuses on a comparative analysis of three such dual PPARα/γ agonists: Aleglitazar, Muraglitazar, and Tesaglitazar.
Comparative Analysis of PPAR Activation
The primary targets of Aleglitazar, Muraglitazar, and Tesaglitazar are the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). The in vitro potency of these compounds in activating these receptors is a key indicator of their therapeutic efficacy. The half-maximal effective concentrations (EC50) for PPARα and PPARγ activation provide a quantitative measure for comparison.
| Compound | PPARα EC50 (nM)[1] | PPARγ EC50 (nM)[1] |
| Aleglitazar | 5 | 9 |
| Muraglitazar | 5680 | 243 |
| Tesaglitazar | 4780 | 3420 |
Table 1: In vitro potency of dual PPARα/γ agonists in activating human PPARα and PPARγ. Data sourced from Dietz et al., 2012.[1]
As the data indicates, Aleglitazar demonstrates the highest potency for both PPARα and PPARγ, with balanced activity on both receptors. In contrast, Muraglitazar and Tesaglitazar exhibit significantly lower potency, with Muraglitazar showing a degree of selectivity towards PPARγ.[1] The development of both Muraglitazar and Tesaglitazar was discontinued due to compound-specific side effects, which underscores the critical importance of comprehensive selectivity and safety profiling.[1]
Cross-Reactivity and Off-Target Effects
While the primary targets of these compounds are well-defined, their interaction with other biological molecules, known as off-target effects, can lead to unintended consequences. A thorough assessment of cross-reactivity against a panel of other receptors and enzymes is crucial to de-risk drug candidates. For instance, assessing the activity of these compounds against other nuclear receptors, such as PPARδ, would provide a more complete picture of their selectivity profile. While comprehensive public data on the broad cross-reactivity of these specific this compound derivatives is limited, the divergent clinical outcomes of Aleglitazar, Muraglitazar, and Tesaglitazar suggest that their off-target profiles may differ significantly.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are essential. The following is a generalized protocol for a common method used to determine the potency of compounds in activating PPARs.
PPAR Transcriptional Activation Assay (Cell-Based Luciferase Reporter Assay)
Objective: To quantify the ability of a test compound to activate a specific PPAR isoform (α, γ, or δ) in a cellular context.
Principle: This assay utilizes engineered mammalian cells that co-express a specific human PPAR isoform and a reporter gene (e.g., firefly luciferase) under the control of a PPAR-responsive promoter. When a compound activates the PPAR, the receptor binds to the promoter and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPAR activation.
Materials:
-
Mammalian cell line engineered to express the target human PPAR isoform and a luciferase reporter construct.
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, antibiotics).
-
Test compounds (e.g., Aleglitazar, Muraglitazar, Tesaglitazar) dissolved in a suitable solvent (e.g., DMSO).
-
Reference agonist for the specific PPAR isoform (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).
-
Luciferase assay reagent (containing luciferin substrate and lysis buffer).
-
White, opaque 96-well microplates suitable for luminescence measurements.
-
Luminometer for plate reading.
Procedure:
-
Cell Seeding: Plate the engineered mammalian cells into the wells of a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist in cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and at a non-toxic level (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds or reference agonist. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Luminescence Measurement: Immediately measure the luminescence signal from each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells or vehicle control) from all experimental values.
-
Plot the luminescence intensity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in a typical cell-based reporter assay for assessing PPAR activation.
Signaling Pathway Overview
The activation of PPARs by ligands like this compound derivatives initiates a cascade of molecular events that ultimately leads to changes in gene expression. The following diagram illustrates a simplified signaling pathway for PPAR activation.
Conclusion
The comparative analysis of this compound derivatives, specifically the dual PPARα/γ agonists, highlights the critical nature of selectivity profiling in drug development. While these compounds share a common mechanistic scaffold, their potency and, by extension, their clinical success can vary dramatically. The data presented underscores the need for comprehensive cross-reactivity studies to identify compounds with the most favorable therapeutic window. Future research should focus on broader off-target screening to better predict potential adverse effects and to guide the design of more selective and safer this compound-based therapeutics.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyloxyacetic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyloxyacetic acid, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Hazard Information
This compound is classified as a skin and eye irritant.[1][2][3][4] In some cases, it may also cause respiratory irritation.[1][3][4] Adherence to proper safety protocols is crucial to mitigate these risks. The following table summarizes the key safety data for this compound.
| Hazard Identification | Personal Protective Equipment (PPE) | First Aid Measures |
| Signal Word: Warning[1][3] | Eye/Face Protection: Chemical safety goggles.[1] A face shield should be worn where there is a risk of splashing. | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1] |
| Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319).[1][2][3][4] May cause respiratory irritation (H335).[3][4] | Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[1] | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1] |
| Physical State: Liquid[3] | Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities. | Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Incompatible Materials: Strong oxidizing agents.[1] | Respiratory Protection: Not typically required under normal laboratory conditions with adequate ventilation. Use a NIOSH/MSHA-approved respirator if engineering controls are not sufficient.[1] | Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Get medical attention.[1] |
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide detailed methodologies for handling this compound.
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is the first line of defense. The following diagram illustrates the decision-making process for selecting the correct PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the liquid this compound and preparing a solution.
Materials:
-
This compound
-
Appropriate solvent
-
Glass beaker or flask
-
Graduated cylinder or pipette
-
Stir bar and stir plate (optional)
-
Analytical balance
-
Spatula or pipette
Procedure:
-
Don Appropriate PPE: Before starting, put on safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: Conduct all work in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Tare the Container: Place a clean, dry beaker or flask on the analytical balance and tare the weight.
-
Dispense the Acid: Carefully dispense the required amount of this compound into the tared container using a clean pipette. Avoid splashing.
-
Record the Mass: Record the precise mass of the this compound.
-
Add Solvent: Slowly add the desired solvent to the container with the this compound. If using water, always add acid to water, not the other way around, to avoid a potentially exothermic reaction.[6]
-
Dissolve the Acid: If necessary, place a stir bar in the container and place it on a stir plate to facilitate dissolution. Gentle swirling can also be used.
-
Complete the Solution: Once the acid is dissolved, add the remaining solvent to reach the final desired volume.
-
Label the Container: Clearly label the container with the name of the solution, its concentration, the date, and your initials.
Logistical Plans: Spill and Disposal Management
Proper planning for accidental spills and waste disposal is a critical component of laboratory safety.
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup. A minor spill is generally considered to be less than 1 liter and can be handled by trained laboratory personnel.[7] For major spills, evacuate the area and contact your institution's emergency response team.
Spill Kit Contents:
-
Absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads)
-
Acid neutralizer (e.g., sodium bicarbonate or a commercial neutralizing agent)
-
Chemical-resistant gloves (2 pairs)
-
Safety goggles and face shield
-
Disposable lab coat or apron
-
Plastic dustpan and scoop
-
Heavy-duty plastic bags for waste disposal
-
Hazardous waste labels
Procedure for a Minor Spill:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Additional PPE: Put on a second pair of gloves, a face shield, and a disposable lab coat or apron.
-
Contain the Spill: If the spill is liquid, contain it by creating a dike around the spill with absorbent material.[7]
-
Neutralize the Acid: Slowly sprinkle sodium bicarbonate or another acid neutralizer over the spill, starting from the outside and working inwards.[8] Be aware that this may cause some fizzing or heat generation.
-
Absorb the Residue: Once the fizzing has stopped, use an inert absorbent material to soak up the neutralized residue.
-
Collect the Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Seal the bag, label it as hazardous waste, and dispose of it according to your institution's hazardous waste management procedures.
-
Remove PPE: Carefully remove and dispose of all contaminated PPE in the hazardous waste bag.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain.[1] The following diagram and protocol outline the proper disposal procedure.
Caption: Waste Disposal Plan for this compound.
Detailed Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound (including unused product, solutions, and contaminated materials) in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.
-
-
Neutralization (for purely acidic waste):
-
If your waste stream contains only this compound and a non-hazardous solvent (like water), you may neutralize it before disposal.
-
Perform this procedure in a chemical fume hood.
-
Slowly and carefully add a weak base, such as sodium bicarbonate, to the waste solution while stirring.
-
Use pH paper or a pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.[9]
-
Be aware that this process can generate gas and heat.
-
-
Final Disposal:
-
Even after neutralization, the waste should be collected in a hazardous waste container.
-
Ensure the container is properly labeled with its contents (e.g., "Neutralized this compound solution").
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
By following these detailed safety and handling procedures, you can significantly reduce the risks associated with working with this compound and ensure a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and comprehensive information.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. curbellplastics.com [curbellplastics.com]
- 5. plasticsintl.com [plasticsintl.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound 95 30379-55-6 [sigmaaldrich.com]
- 8. flinnsci.com [flinnsci.com]
- 9. geo.utexas.edu [geo.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
